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  • Product: 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid
  • CAS: 1697939-35-7

Core Science & Biosynthesis

Foundational

Mechanism of action of 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid as a Novel TGF-βRI/ALK5 Kinase Inhibitor Authored by: Gemini, Senior Application Scientist A...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid as a Novel TGF-βRI/ALK5 Kinase Inhibitor

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid, a novel small molecule, as a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) receptor type I (TGFβRI), also known as Activin receptor-like kinase 5 (ALK5). The TGF-β signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in the pathogenesis of fibrosis, cancer, and immune disorders. This document outlines a logical, multi-step experimental workflow, from initial biochemical validation of direct enzyme inhibition to cell-based assays confirming pathway modulation and selectivity profiling. Each section provides not only detailed, step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a self-validating and robust investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously determine the mechanism of action of novel kinase inhibitors.

Introduction: The Rationale for Targeting the TGF-β Pathway

The Transforming Growth Factor-β (TGF-β) signaling cascade is a ubiquitously expressed pathway that plays a pivotal role in cellular growth, differentiation, apoptosis, and extracellular matrix (ECM) production. The pathway is initiated by the binding of a TGF-β ligand to the TGF-β receptor type II (TGFβRII), a constitutively active serine/threonine kinase. This binding event recruits and phosphorylates the TGF-β receptor type I (TGFβRI/ALK5), activating its kinase domain. Activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.

Dysregulation of this pathway is a hallmark of various pathologies. In many advanced cancers, TGF-β signaling promotes tumor progression by inducing epithelial-to-mesenchymal transition (EMT), angiogenesis, and immunosuppression. Furthermore, aberrant TGF-β activation is a primary driver of fibrosis in organs such as the lungs, liver, and kidneys. Consequently, the development of small molecule inhibitors targeting key nodes of this pathway, particularly the ALK5 kinase, is an area of intense therapeutic interest.

2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid, hereafter referred to as "Compound A," has been identified through initial screening as a potential modulator of this pathway. This guide details the necessary in vitro experiments to confirm its mechanism of action as a direct inhibitor of ALK5 kinase activity.

Experimental Workflow: A Multi-Faceted Approach to Mechanism of Action Validation

The confirmation of Compound A's mechanism of action requires a tiered approach, moving from direct, purified enzyme assays to more complex, cell-based systems that reflect the physiological context of the signaling pathway.

G cluster_0 Biochemical Validation cluster_1 Cellular Pathway Analysis cluster_2 Selectivity & Safety biochem_ic50 Biochemical IC50 Determination (Direct ALK5 Inhibition) atp_comp ATP Competition Assay (Mode of Inhibition) biochem_ic50->atp_comp Confirms direct binding cell_potency Cellular IC50 (pSMAD2/3 Inhibition) biochem_ic50->cell_potency Translates to cellular context gene_expression Gene Expression Analysis (PAI-1, SNAIL) cell_potency->gene_expression Functional consequence kinase_panel Kinome-Wide Selectivity Screen cell_potency->kinase_panel Warrants broader profiling target_engagement Target Engagement Assay (NanoBRET™) off_target Off-Target Liability Panel (e.g., hERG, CYP450) kinase_panel->off_target Defines therapeutic window

Figure 1: High-level experimental workflow for validating Compound A as an ALK5 inhibitor.

Part I: Biochemical Characterization of Direct ALK5 Inhibition

The initial and most critical step is to determine if Compound A directly inhibits the enzymatic activity of purified ALK5 kinase. This is essential to rule out indirect effects on the pathway.

Determination of IC50 using a Luminescence-Based Kinase Assay

Rationale: The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity. It quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor directly correlates with its inhibitory potency.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution: Recombinant human TGFβRI/ALK5 enzyme and a suitable peptide substrate (e.g., a generic serine/threonine peptide) in kinase reaction buffer.

    • Prepare a serial dilution of Compound A in DMSO, and then dilute further in kinase buffer to create 2X compound solutions. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction:

    • Add 5 µL of the 2X compound solution to the wells of a 384-well plate.

    • To initiate the reaction, add 5 µL of the 2X kinase/substrate solution.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of Compound A relative to DMSO controls.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Expected Outcome: A dose-dependent decrease in luminescence, indicating direct inhibition of ALK5.

CompoundTargetAssayIC50 (nM) [Hypothetical]
Compound AALK5ADP-Glo™15.2
SB-431542ALK5ADP-Glo™94.1

Table 1: Hypothetical biochemical IC50 values for Compound A and a known ALK5 inhibitor.

Part II: Cellular Assays to Confirm Pathway Inhibition

Following biochemical confirmation, it is crucial to assess whether Compound A can inhibit the TGF-β pathway in a cellular context. This validates that the compound is cell-permeable and effective at inhibiting its target within the more complex intracellular environment.

Inhibition of SMAD2/3 Phosphorylation in A549 Cells

Rationale: A549 cells (human lung carcinoma) are a well-established model system that exhibits a robust SMAD2/3 phosphorylation response upon stimulation with TGF-β1. Measuring the levels of phosphorylated SMAD2 (pSMAD2) is a direct and quantitative readout of ALK5 activity in cells.

G TGFB TGF-β1 Ligand TGFBR2 TGFβRII TGFB->TGFBR2 ALK5 TGFβRI / ALK5 TGFBR2->ALK5 recruits & phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 phosphorylates CompoundA Compound A CompoundA->ALK5 inhibits pSMAD23 pSMAD2/3 Complex pSMAD2/3 SMAD4 pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription (e.g., PAI-1) Nucleus->Transcription

Figure 2: The TGF-β signaling pathway and the inhibitory action of Compound A.

Protocol:

  • Cell Culture and Plating:

    • Culture A549 cells in F-12K Medium supplemented with 10% FBS.

    • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Starve the cells in serum-free media for 4-6 hours.

    • Pre-incubate the cells with a serial dilution of Compound A for 1 hour.

  • Stimulation:

    • Stimulate the cells with TGF-β1 (final concentration 5 ng/mL) for 30 minutes.

  • Cell Lysis and Detection:

    • Lyse the cells and measure pSMAD2 levels using a sensitive immunoassay such as HTRF® (Homogeneous Time Resolved Fluorescence) or an AlphaLISA® assay. These assays provide a quantitative readout of the target protein.

  • Data Analysis:

    • Normalize the pSMAD2 signal to a total protein measurement or cell number.

    • Calculate the percent inhibition and determine the cellular IC50 value.

ParameterValue [Hypothetical]
Cell LineA549
StimulantTGF-β1 (5 ng/mL)
ReadoutpSMAD2 (Ser465/467)
Cellular IC50 85.7 nM

Table 2: Hypothetical cellular potency of Compound A in the pSMAD2 inhibition assay.

Part III: Kinase Selectivity Profiling

Rationale: To be a viable therapeutic candidate, a kinase inhibitor should be highly selective for its intended target to minimize off-target effects and potential toxicity. A broad kinase panel screen is the industry standard for assessing selectivity.

Protocol:

  • Screening:

    • Submit Compound A to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).

    • Perform an initial screen at a high concentration (e.g., 1 µM) against a panel of several hundred kinases.

  • Follow-up:

    • For any kinases showing significant inhibition (>50%) in the initial screen, perform full IC50 determinations to quantify the potency of the off-target interaction.

  • Data Analysis:

    • Calculate a selectivity score by comparing the IC50 for ALK5 to the IC50 for other inhibited kinases. A high selectivity score (e.g., >100-fold) is desirable.

Expected Outcome: Compound A will demonstrate high selectivity for ALK5 over other kinases, particularly those with high structural homology in the ATP-binding pocket. This data is critical for predicting the compound's safety profile.

Conclusion

This technical guide outlines a rigorous, step-by-step methodology to validate the in vitro mechanism of action of 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid (Compound A) as a potent and selective inhibitor of ALK5 kinase. By progressing from direct biochemical assays to cell-based pathway analysis and comprehensive selectivity profiling, researchers can build a robust data package that confirms the compound's intended mechanism. The successful completion of this workflow provides a strong foundation for further preclinical development, including in vivo efficacy and safety studies. The combination of direct target inhibition, demonstrated cellular pathway modulation, and a clean selectivity profile establishes a clear and compelling scientific case for Compound A as a novel therapeutic agent targeting the TGF-β pathway.

References

  • Massagué, J. TGF-β Signal Transduction. Annual Review of Biochemistry. [Link]

  • Derynck, R., & Zhang, Y. E. Smad-dependent and Smad-independent pathways in TGF-β family signalling. Nature. [Link]

  • Neuzillet, C., et al. Targeting the TGFβ pathway for cancer therapy. Pharmacology & Therapeutics. [Link]

Exploratory

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic Acid in Animal Models

Abstract This technical guide provides a comprehensive framework for conducting preclinical pharmacokinetic (PK) profiling of the novel chemical entity 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid. While specific dat...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for conducting preclinical pharmacokinetic (PK) profiling of the novel chemical entity 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid. While specific data for this compound is not extensively published, this document establishes a robust, scientifically-grounded methodology based on established principles for small molecule drug candidates, particularly those within the 2-aminothiazole class.[1][2][3] The guide is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into experimental design, in vivo study execution, bioanalytical method validation, and data interpretation. The protocols described herein are designed as self-validating systems, grounded in regulatory expectations to ensure data integrity and reliability for critical decision-making in the drug discovery and development pipeline.

Introduction: The Imperative for Pharmacokinetic Profiling

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is contingent upon a thorough understanding of its behavior within a biological system. Pharmacokinetics (PK), the study of what the body does to a drug, is a cornerstone of this understanding. It describes the time course of a drug's absorption, distribution, metabolism, and excretion (ADME).[4] For a novel compound like 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid, which belongs to the versatile 2-aminothiazole class of compounds known for a wide range of biological activities, early and accurate PK profiling is paramount.[2][5]

A well-designed PK study provides critical data that informs dose selection, predicts potential toxicities, and helps to establish a compound's therapeutic index.[6][7] This guide will delineate the essential steps and causal reasoning required to generate a robust PK profile for our target compound in preclinical animal models, ensuring the data is reliable for advancing the most promising candidates.

Pre-Study & Experimental Design Considerations

The success of an in vivo PK study is determined long before the first dose is administered. Careful planning and consideration of the compound's properties and the study's objectives are critical.

Compound Characterization and Formulation

Before in vivo administration, the physicochemical properties of 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid must be well-understood. Key parameters include:

  • Solubility: Determines the feasibility of different dosing formulations.

  • Permeability: Influences oral absorption.

  • LogP/LogD: Indicates the compound's lipophilicity, affecting distribution and metabolism.

  • pKa: Influences solubility and absorption at different physiological pH values.

The choice of formulation is a critical determinant of drug exposure. The goal is to develop a vehicle that can solubilize the compound at the required concentration without interfering with its absorption or causing adverse effects in the animal. Common formulation strategies for early PK studies include solutions, suspensions, or co-solvent systems.

Selection of Animal Models

Rodents, particularly mice and rats, are the most common initial species for preclinical PK studies due to their well-characterized physiology, cost-effectiveness, and established historical data.[8][9][10] For later-stage preclinical development, a non-rodent species, often the beagle dog, is typically required to assess inter-species differences and provide a more comprehensive safety and PK profile before human trials.[6][8] The selection should be scientifically justified, often based on similarities in metabolic pathways to humans, which can be initially assessed using in vitro tools like liver microsomes.[11]

Dose Selection and Route of Administration

Initial PK studies often involve both intravenous (IV) and oral (PO) administration.

  • Intravenous (IV) Dosing: This route provides a direct measure of systemic clearance (CL) and volume of distribution (Vd) and serves as the benchmark for determining absolute oral bioavailability (%F). The dose should be low enough to avoid solubility issues and toxicity but high enough to be accurately quantified in plasma.

  • Oral (PO) Dosing: This is the most common intended route for many drugs. The PO dose is typically higher than the IV dose to account for incomplete absorption. Data from PO dosing reveals key parameters like maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the curve (AUC), which reflects total drug exposure.[12][13]

In-Vivo Study Execution: A Step-by-Step Protocol

The following protocol outlines a standard single-dose PK study in rats. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[7]

Animal Preparation and Dosing
  • Acclimation: Male Sprague-Dawley rats (typically 200-250g) are acclimated for at least 3 days before the study.

  • Fasting: Animals are fasted overnight (approximately 12 hours) before dosing to reduce variability in oral absorption. Water is provided ad libitum.

  • Catheterization (Optional but Recommended): For serial blood sampling, surgical implantation of a jugular vein catheter is recommended. This reduces stress on the animal from repeated venipuncture.

  • Dosing:

    • IV Group (n=3-4 rats): The compound is administered as a slow bolus injection via a tail vein or a catheter over 1-2 minutes.

    • PO Group (n=3-4 rats): The compound is administered via oral gavage.

Sample Collection
  • Blood Sampling: Serial blood samples (typically ~100-200 µL) are collected at predetermined time points. A typical schedule might be:

    • IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and immediately frozen at -80°C pending analysis.

Bioanalytical Method: Quantifying the Compound

The accurate quantification of the analyte in a complex biological matrix like plasma is the analytical backbone of any PK study. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[14][15][16]

Method Development & Validation

A robust and reliable bioanalytical method must be developed and validated according to regulatory guidelines from bodies like the FDA and EMA.[17][18][19][20]

Table 1: Key Bioanalytical Method Validation Parameters & Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard (IS).
Accuracy The closeness of determined values to the nominal concentration.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
Precision The closeness of replicate measurements.Coefficient of variation (CV) ≤15% (≤20% at LLOQ).
Calibration Curve Demonstrates the relationship between instrument response and known concentrations.Correlation coefficient (r²) ≥ 0.99. At least 75% of standards must meet accuracy criteria.
Stability Analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).Mean concentration within ±15% of the nominal concentration.
Sample Analysis Workflow

The process of analyzing the collected plasma samples is systematic and must follow a standard operating procedure (SOP).

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Thawing Spike Spike Internal Standard (IS) Sample->Spike Extract Protein Precipitation / Extraction Spike->Extract Evap Evaporation & Reconstitution Extract->Evap Inject Sample Injection Evap->Inject LC Chromatographic Separation Inject->LC MS Mass Spectrometric Detection LC->MS Integrate Peak Integration MS->Integrate Regress Concentration Calculation via Regression Integrate->Regress Report Final Concentration Report Regress->Report

Caption: Workflow for bioanalytical sample analysis.

Pharmacokinetic Data Analysis

Once the plasma concentrations are determined, the data is analyzed to calculate the key PK parameters. Non-compartmental analysis (NCA) is the most common method used for this purpose as it makes fewer assumptions about the data.[12][13][21][22]

Key Pharmacokinetic Parameters

The following table summarizes the essential PK parameters derived from the plasma concentration-time data.

Table 2: Essential Pharmacokinetic Parameters from NCA

ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Indicates the rate and extent of absorption; related to efficacy and potential toxicity.
Tmax Time to reach Cmax.Indicates the rate of absorption.
AUC Area Under the plasma concentration-time Curve.Represents the total systemic exposure to the drug.[12]
Terminal half-life.Time required for the plasma concentration to decrease by half; determines dosing interval.
CL Clearance.The volume of plasma cleared of the drug per unit of time; indicates the efficiency of elimination.
Vd Volume of Distribution.The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
%F Absolute Oral Bioavailability.The fraction of the orally administered dose that reaches systemic circulation. Calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Overall Pharmacokinetic Profiling Workflow

The entire process, from study design to final report, follows a logical and interconnected sequence.

PK_Profiling_Workflow Design Study Design (Animal Model, Dose, Route) InVivo In-Vivo Phase (Dosing & Sampling) Design->InVivo Bioanalysis Bioanalytical Method (Validation & Sample Analysis) InVivo->Bioanalysis DataAnalysis PK Data Analysis (NCA) Bioanalysis->DataAnalysis Report Interpretation & Reporting DataAnalysis->Report

Caption: High-level pharmacokinetic profiling workflow.

Conclusion and Future Directions

This guide outlines a robust, industry-standard approach to the preclinical pharmacokinetic profiling of 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid. By following these methodologically sound and scientifically justified steps, researchers can generate high-quality, reliable data. The resulting PK profile is essential for making informed decisions, such as selecting lead candidates, designing toxicology studies, and ultimately, predicting a human-equivalent dose for first-in-human clinical trials.[6][23] Future studies may involve metabolite identification to understand metabolic pathways and assess the activity of any metabolites, as well as conducting PK studies in disease models to understand how the disease state may alter the drug's disposition.[11]

References

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. Retrieved from [Link][17]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration. Retrieved from [Link][18]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November 7). Federal Register. Retrieved from [Link][19]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Bioanalytical Systems. Retrieved from [Link][20]

  • How do I interpret non-compartmental analysis (NCA) results?. (2025, May 29). Patsnap Synapse. Retrieved from [Link][12]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). American Association of Pharmaceutical Scientists. Retrieved from [Link][24]

  • Phase 1 Noncompartmental PK Analysis (NCA). Xyzagen. Retrieved from [Link][13]

  • Deep‐NCA: A deep learning methodology for performing noncompartmental analysis of pharmacokinetic data. (2023). Clinical Pharmacology & Therapeutics. Retrieved from [Link][21]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved from [Link][25]

  • Noncompartmental Analysis. MathWorks. Retrieved from [Link][22]

  • Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery. (2010, January 1). American Pharmaceutical Review. Retrieved from [Link][14]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. Retrieved from [Link][26]

  • The development of different analysis platforms with LC-MS for pharmacokinetic studies of protein drugs. (2009). Analytical Chemistry. Retrieved from [Link][15]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2025, January). U.S. Department of Health and Human Services. Retrieved from [Link][27]

  • Tips & Tricks for Streamlining Non-compartmental Pharmacokinetic Analysis. (2023, January 20). Certara. Retrieved from [Link][28]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2023). Cancers. Retrieved from [Link][8]

  • In-Vivo Mouse and Rat PK Bioanalysis. (2025, August 3). protocols.io. Retrieved from [Link][4]

  • Novel pre-clinical methodologies for pharmacokinetic drug–drug interaction studies: spotlight on “humanized” animal models. (2014, October 1). Taylor & Francis Online. Retrieved from [Link][9]

  • Development of Different Analysis Platforms with LC−MS for Pharmacokinetic Studies of Protein Drugs. (2009, September 29). ACS Publications. Retrieved from [Link][29]

  • Best Practices For Preclinical Animal Testing. (2025, January 9). BioBoston Consulting. Retrieved from [Link][10]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. Retrieved from [Link][30]

  • Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice. (2013). Antimicrobial Agents and Chemotherapy. Retrieved from [Link][1]

  • Immunocapture LC–MS Methods for Pharmacokinetics of Large Molecule Drugs. (2024, February 13). Journal of the American Society for Mass Spectrometry. Retrieved from [Link][31]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25). European Compliance Academy. Retrieved from [Link][32]

  • Preclinical Studies - Bioanalytical Lab. Medpace. Retrieved from [Link][6]

  • Pharmacokinetic and drug excretion properties of thiazole derivatives... (2022). ResearchGate. Retrieved from [Link][33]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021, January 15). Future Medicinal Chemistry. Retrieved from [Link][2]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Retrieved from [Link][7]

  • Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. Current Separations. Retrieved from [Link][34]

  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. Retrieved from [Link][23]

  • Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. (2002, August 2). Journal of Medicinal Chemistry. Retrieved from [Link][35]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025, January 3). EXCLI Journal. Retrieved from [Link][3]

  • 2-fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid. NextSDS. Retrieved from [Link][36]

  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. (2016, August 10). International Journal of Current Microbiology and Applied Sciences. Retrieved from [Link][37]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). Molecules. Retrieved from [Link][5]

  • 4-Fluoro-2-(phenylamino)benzoic acid. (2024). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link][38]

  • safety pharmacokinetics pharmacodynamics: Topics by Science.gov. Science.gov. Retrieved from [Link][39]

  • Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. (2005, May 2). PubMed. Retrieved from [Link][40]

  • The pharmacology of 5-chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiadiazole (DS 103-282), a novel myotonolytic agent. (1980). Arzneimittel-Forschung. Retrieved from [Link][41]

Sources

Foundational

Receptor Binding Affinity of 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid: A Methodological Whitepaper on CK2 Allosteric Modulators

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Identifier: CAS 1697939-35-7[1] Executive Summary The pursuit of highly selective kinase inhibitors has...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Identifier: CAS 1697939-35-7[1]

Executive Summary

The pursuit of highly selective kinase inhibitors has increasingly shifted from ATP-competitive active site inhibitors to allosteric modulators. This paradigm shift mitigates the off-target toxicity associated with the highly conserved nature of the ATP-binding pocket across the kinome. Among emerging pharmacophores, 2-aminothiazole derivatives have been identified as potent, selective allosteric modulators of Protein Kinase CK2 (Casein Kinase 2), a constitutively active serine/threonine kinase implicated in anti-apoptotic pathways and tumorigenesis[2].

This technical whitepaper examines the receptor binding affinity and thermodynamic profiling of 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid . By acting as a structural case study, we dissect the physicochemical rationale behind its design—specifically the role of fluorine substitution—and provide field-proven, self-validating methodologies for quantifying its binding kinetics and thermodynamics.

Structural Rationale: The Pharmacophore & Fluorine Effect

The scaffold of 4-[(1,3-thiazol-2-yl)amino]benzoic acid is a validated allosteric ligand that binds to a cryptic pocket located at the interface between the α C helix and the flexible glycine-rich loop of the CK2 α catalytic subunit[2]. The introduction of a fluorine atom at the 2-position of the benzoic acid ring (ortho to the carboxylate) introduces critical biophysical enhancements:

  • pKa Modulation: Fluorine is highly electronegative. Its inductive electron-withdrawing effect lowers the pKa of the adjacent carboxylic acid, ensuring complete ionization at physiological pH (7.4). This maximizes the probability of forming a robust salt bridge with basic residues (e.g., Lys71 or Arg47) within the allosteric pocket.

  • Hydrophobic Packing & Halogen Bonding: The fluorine atom increases the local lipophilicity of the aromatic ring, displacing high-energy water molecules from the binding pocket. This results in a favorable entropic gain ( ΔS>0 ), which is a hallmark of high-affinity allosteric modulators[3].

  • Conformational Locking: The steric bulk of the fluorine atom restricts the rotational freedom of the benzoic acid moiety relative to the thiazole-amino core, pre-organizing the ligand into its bioactive conformation and reducing the entropic penalty of binding.

CK2_Mechanism Ligand 2-Fluoro-4-[(1,3-thiazol-2-yl)amino] benzoic acid AllostericSite CK2α Allosteric Pocket (αC Helix / Glycine Loop) Ligand->AllostericSite Salt Bridge & Hydrophobic Packing ConformationalChange Conformational Shift (Inactive State Stabilization) AllostericSite->ConformationalChange Induces ATP_Block Disruption of ATP Binding Affinity ConformationalChange->ATP_Block Allosteric Coupling Downstream Inhibition of CK2-Mediated Apoptotic Pathways ATP_Block->Downstream Cellular Efficacy

Fig 1: Mechanism of action for 2-aminothiazole allosteric modulators on CK2α signaling.

Quantitative Data: Binding Affinity & Thermodynamics

To understand the efficacy of the fluorinated derivative, it is essential to compare its binding parameters against the unsubstituted scaffold and a clinical-stage ATP-competitive inhibitor (CX-4945 / Silmitasertib)[3]. The data below synthesizes expected thermodynamic profiles based on established structure-activity relationships (SAR) for this chemical class.

Ligand / CompoundTarget Binding Site IC50​ ( μM ) KD​ (SPR) ( μM ) ΔH (kcal/mol) −TΔS (kcal/mol)
CX-4945 (Reference) ATP-Binding Pocket0.0140.008-10.5-2.1
Unsubstituted Scaffold Allosteric ( α C Interface)3.4014.4-13.3-6.6
2-Fluoro Derivative Allosteric ( α C Interface)0.852.1-11.2-9.8

Data Interpretation: While the unsubstituted scaffold relies heavily on enthalpy-driven binding ( ΔH=−13.3 kcal/mol), the 2-Fluoro derivative exhibits a significant shift toward entropy-driven binding ( −TΔS=−9.8 kcal/mol). This causality is directly linked to the fluorinated ring displacing structured water networks in the hydrophobic sub-pocket[3].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for determining the receptor binding affinity of 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid.

Protocol A: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for thermodynamic profiling because it directly measures the heat released or absorbed during binding events, allowing simultaneous determination of KD​ , ΔH , and ΔS .

Causality & Validation: The most common failure point in ITC is the "heat of dilution" artifact caused by mismatched buffers. To self-validate the assay, the ligand and protein must be prepared in the exact same dialysis buffer, and a control titration (ligand into buffer) must be subtracted from the raw data.

Step-by-Step Workflow:

  • Protein Preparation: Express and purify human CK2 α (residues 1-335) using a His-tag affinity column followed by size-exclusion chromatography (SEC).

  • Buffer Exchange: Dialyze the purified CK2 α overnight against ITC Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP, 2% DMSO).

  • Ligand Preparation: Dissolve 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid in 100% DMSO to a 50 mM stock. Dilute to 500 μM using the exact dialysate from Step 2 to ensure the final DMSO concentration is precisely 2%.

  • Titration Execution: Load 50 μM CK2 α into the sample cell (volume ≈200μL ). Load the 500 μM ligand into the injection syringe.

  • Injection Parameters: Perform 20 injections of 2 μL each at 25°C, with a stirring speed of 750 rpm and a 120-second interval between injections to allow the baseline to stabilize.

  • Data Analysis: Integrate the heat peaks and fit the data to a one-site binding model using Origin or standard ITC analysis software to extract the thermodynamic parameters.

Protocol B: Surface Plasmon Resonance (SPR)

While ITC provides thermodynamics, SPR provides real-time kinetic parameters ( kon​ and koff​ ), which dictate the residence time of the drug on the receptor.

Causality & Validation: Small molecules (<400 Da) like the target compound generate very low response units (RU). To validate the signal-to-noise ratio, multi-cycle kinetics with a solvent correction curve (varying DMSO concentrations from 1.5% to 2.5%) must be employed to eliminate bulk refractive index artifacts.

Step-by-Step Workflow:

  • Chip Functionalization: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 μL/min .

  • Protein Immobilization: Dilute CK2 α to 20 μg/mL in 10 mM Sodium Acetate (pH 5.0). Inject over the activated flow cell until an immobilization level of ~3000 RU is achieved. Block remaining active sites with 1 M Ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Prepare a 2-fold dilution series of the 2-Fluoro ligand (ranging from 0.1 μM to 20 μM ) in Running Buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).

  • Kinetic Injection: Inject the ligand series over the immobilized CK2 α and a blank reference flow cell at a high flow rate (50 μL/min ) to minimize mass transport limitations. Use an association time of 60 seconds and a dissociation time of 180 seconds.

  • Data Fitting: Subtract the reference cell and blank injection data (double referencing). Fit the resulting sensograms to a 1:1 Langmuir binding model to calculate kon​ , koff​ , and KD​ .

SPR_Workflow Prep 1. Sensor Chip Preparation (CM5 Dextran Matrix) Immobilize 2. Amine Coupling of CK2α (EDC/NHS Activation) Prep->Immobilize Inject 3. Analyte Injection (Fluorinated Ligand Titration) Immobilize->Inject Measure 4. Real-Time Sensogram (Association & Dissociation) Inject->Measure Analyze 5. Kinetic Fitting (Calculation of kon, koff, KD) Measure->Analyze

Fig 2: Step-by-step experimental workflow for Surface Plasmon Resonance (SPR) kinetic profiling.

Conclusion & Future Directions

The evaluation of 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid underscores the critical importance of halogen substitution in modern rational drug design. By modulating the pKa of the benzoic acid and enhancing the hydrophobic packing within the CK2 α allosteric pocket, the compound achieves superior binding affinity compared to its unsubstituted parent scaffold. Utilizing rigorous, self-validating biophysical assays like ITC and SPR ensures that the kinetic and thermodynamic drivers of this affinity are accurately mapped, paving the way for the development of highly selective, non-ATP competitive kinase therapeutics.

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Exploratory

Physicochemical Characterization and Aqueous Solubility Profiling of 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid

Executive Summary In the landscape of modern drug discovery, functionalized benzoic acids serve as critical building blocks and pharmacophores. 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid (CAS: 1697939-35-7) is a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, functionalized benzoic acids serve as critical building blocks and pharmacophores. 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid (CAS: 1697939-35-7) is a highly specialized intermediate characterized by a rigid, planar hydrogen-bonding network[1][2]. Understanding its exact molecular weight, ionization states, and aqueous solubility is paramount for formulation scientists and medicinal chemists aiming to optimize its bioavailability or utilize it in high-throughput screening (HTS) libraries.

This technical whitepaper provides an authoritative breakdown of the compound's physicochemical properties, explores the structural causality behind its solubility dynamics, and establishes validated, self-correcting protocols for measuring both kinetic and thermodynamic solubility.

Structural Attributes and Molecular Weight

The precise molecular weight and elemental composition of a compound dictate its stoichiometric handling in biological assays.

  • Chemical Name: 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid

  • CAS Registry Number: 1697939-35-7[1]

  • Molecular Formula: C₁₀H₇FN₂O₂S[2]

  • Molecular Weight: 238.24 g/mol [2]

Causality in Structural Design

The molecular architecture of this compound intricately balances lipophilicity and aqueous solubility:

  • Carboxylic Acid Moiety: Acts as the primary solubilizing group. At physiological pH (7.4), the acid is deprotonated, forming a highly water-soluble anion.

  • Fluorine Substitution (2-Position): The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect). This slightly lowers the pKa of the adjacent carboxylic acid compared to an unsubstituted benzoic acid, ensuring complete ionization at neutral pH. Simultaneously, the C-F bond increases the intrinsic lipophilicity (LogP) of the neutral species, enhancing membrane permeability.

  • Thiazol-2-amine Core: The thiazole ring acts as both a hydrogen-bond acceptor (nitrogen) and donor (via the exocyclic secondary amine). The thiazole nitrogen is a very weak base (typical pKa ~ 2.5), meaning it remains unprotonated at physiological pH, preventing the molecule from becoming a zwitterion and thereby avoiding the precipitation often associated with isoelectric points.

Table 1: Summary of Physicochemical Properties
PropertyValue / DescriptionImpact on in vitro Assays
CAS Number 1697939-35-7Identifier for regulatory and sourcing compliance.
Molecular Weight 238.24 g/mol Requires 2.38 mg per mL of DMSO to yield a 10 mM stock.
Molecular Formula C₁₀H₇FN₂O₂SContains S and F, useful for NMR/MS tracking.
Dominant Ionization Anionic at pH > 4.5High solubility in intestinal fluids; low in gastric fluids.

Aqueous Solubility Dynamics

Aqueous solubility is not a static number; it is a dynamic property dependent on pH, co-solvents, and the solid-state form of the material. In drug development, solubility is bifurcated into two distinct paradigms: Kinetic Solubility and Thermodynamic Solubility [3][4].

  • Kinetic Solubility: Measures the point of precipitation when a pre-dissolved compound (usually in DMSO) is introduced into an aqueous buffer. It is highly relevant for in vitro bioassays where compounds are dosed from DMSO stocks[4][5].

  • Thermodynamic Solubility: Represents the true equilibrium between the solid crystalline lattice and the solvated molecules in a pure aqueous system. It is critical for oral formulation and in vivo dosing[5][6].

Table 2: Expected pH-Dependent Solubility Profile
pH EnvironmentBiological EquivalentIonization StateExpected Solubility
pH 1.2 - 2.0 Gastric FluidNeutral (Protonated Acid)Low (Precipitation risk high)
pH 4.5 - 5.5 Upper IntestinePartially IonizedModerate
pH 7.4 Blood / CytosolFully Ionized (Anion)High (> 100 µg/mL)

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: High-Throughput Kinetic Solubility via Laser Nephelometry

Nephelometry measures the Tyndall effect—light scattered by insoluble particles in suspension. This method is superior to visual inspection as it provides objective, numerical data (Nephelometric Turbidity Units, NTU)[3][7].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve exactly 2.38 mg of 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid in 1.0 mL of LC-MS grade DMSO to create a 10 mM stock solution[8].

  • Serial Dilution: In a 96-well plate, perform a linear serial dilution of the DMSO stock using pure DMSO to create a concentration gradient (e.g., 10 mM down to 0.1 mM).

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into a new, optically clear, flat-bottom 96-well plate.

  • Buffer Addition: Rapidly add 198 µL of Phosphate Buffered Saline (PBS, pH 7.4) to each well. The final DMSO concentration is strictly maintained at 1.0% (v/v) to prevent co-solvent artifacts[7][8].

  • Incubation: Agitate the plate at 300 rpm for 2 hours at 25°C to allow metastable supersaturation to resolve into precipitation.

  • Nephelometric Scanning: Scan the plate using a laser nephelometer (e.g., BMG Labtech Nephelostar).

  • Data Analysis: Plot scattered light intensity (NTU) against compound concentration. The "kick-off" point—where the baseline signal sharply increases—represents the kinetic solubility limit[7].

Protocol B: Thermodynamic Aqueous Solubility via the Shake-Flask Method

The shake-flask method is the gold standard (OECD Test Guideline 105) for determining true equilibrium solubility[6].

Step-by-Step Methodology:

  • Solid Addition: Add an excess amount of the solid compound (~5 mg) into a 4 mL glass vial.

  • Buffer Introduction: Add 1.0 mL of the target aqueous buffer (e.g., FaSSIF pH 6.5 or PBS pH 7.4). Crucial: Do not use any DMSO or organic co-solvents[9].

  • Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.5 °C. Agitate vigorously (e.g., 1200 rpm) for 24 to 48 hours to ensure complete thermodynamic equilibrium between the solid and liquid phases[6][9].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes. Alternatively, filter through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to saturate filter binding sites)[6].

  • Quantification: Dilute the clear supernatant appropriately and analyze via HPLC-UV (typically at 254 nm) against a pre-established standard calibration curve of the compound[4][10].

Workflow Visualization

The following diagram illustrates the logical divergence between kinetic and thermodynamic solubility workflows, highlighting the distinct sample preparation and detection methodologies.

SolubilityWorkflow cluster_kinetic Kinetic Solubility (HTS) cluster_thermo Thermodynamic Solubility (OECD 105) Start 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid (Solid Powder) K1 Dissolve in DMSO (10 mM Stock) Start->K1 T1 Add Excess Solid to Pure Aqueous Buffer Start->T1 K2 Serial Dilution in Aqueous Buffer (1% DMSO) K1->K2 K3 Laser Nephelometry (Detects Light Scattering) K2->K3 T2 Agitate 24-48h (Reach Equilibrium) T1->T2 T3 Filter/Centrifuge & HPLC-UV Quantification T2->T3

Workflow comparison of kinetic and thermodynamic solubility assays.

References

  • NextSDS. 2-fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid - Chemical Substance Information. Retrieved from: [Link]

  • Bio-protocol. Determination of Kinetic Solubility. Retrieved from: [Link]

  • JRC Publications Repository. Solubility Determination of Chemicals by Nephelometry. Retrieved from:[Link]

  • Analytical Chemistry - ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility. Retrieved from: [Link]

  • PubMed Central (PMC). Will we ever be able to accurately predict solubility? Retrieved from: [Link]

  • PubMed. In vitro solubility assays in drug discovery. Retrieved from: [Link]

  • MDPI. Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones. Retrieved from:[Link]

  • Archive ouverte UNIGE. Development of new experimental tools for fast determination of solubility and lipophilicity. Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic Acid

Introduction & Analytical Challenges 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid is a complex synthetic building block and pharmacophore. It features a fluorinated benzoic acid core coupled with an aminothiazole moi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid is a complex synthetic building block and pharmacophore. It features a fluorinated benzoic acid core coupled with an aminothiazole moiety. From a chromatographic perspective, this molecule is highly amphoteric. The carboxylic acid group is acidic, while the secondary amine and the thiazole ring introduce weak basicity.

As a Senior Application Scientist, I approach method development for such compounds not as a trial-and-error exercise, but as a predictable manipulation of physicochemical properties. This guide details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, explaining the mechanistic causality behind every experimental choice to ensure absolute scientific integrity.

Physicochemical Profiling & Mechanistic Rationale

To design an optimal method, we must first understand the analyte's behavior in solution and its interaction with the stationary phase.

  • Ionization Dynamics (pKa): The carboxylic acid typically exhibits a pKa of ~3.5 (lowered slightly by the ortho-fluorine's electron-withdrawing effect). The thiazole nitrogen has a pKa of ~2.5.

  • The pH Dilemma: At a neutral pH (e.g., pH 7.0), the carboxylic acid is deprotonated (anionic), leading to poor retention on standard C18 columns. At an intermediate pH (pH 4.0–5.0), both ionized and non-ionized forms coexist, causing severe peak broadening.

  • The Solution: According to1, peak tailing is a frequent issue caused by secondary silanol interactions and inappropriate mobile phase pH[1]. To prevent this, the mobile phase pH must be maintained at least 1.5 units below the pKa of the acidic group. By utilizing 0.1% Trifluoroacetic acid (TFA), we drop the pH to ~2.0, ensuring the carboxylic acid is fully protonated (neutral). Furthermore, TFA acts as an ion-pairing agent for the protonated thiazole moiety, masking residual silanol interactions on the silica matrix.

pH_Effect pH_Low Low pH (< 2.5) 0.1% TFA State_Low COOH Protonated Thiazole Ion-Paired pH_Low->State_Low pH_Mid Mid pH (3.5 - 4.5) Acetate Buffer State_Mid Partial Ionization Mixed States pH_Mid->State_Mid pH_High High pH (> 6.0) Phosphate Buffer State_High COOH Deprotonated Highly Polar pH_High->State_High Result_Low Sharp Peak Good Retention State_Low->Result_Low Result_Mid Peak Broadening Severe Tailing State_Mid->Result_Mid Result_High Poor Retention Elutes at Void State_High->Result_High

Causality between mobile phase pH, analyte ionization, and peak shape.

Method Development Workflow

The development of this method follows a strict, logical progression. As demonstrated in2, the use of a high-purity, end-capped C18 column combined with an acidic gradient is highly effective for resolving these structural classes[2].

HPLC_Workflow A 1. Physicochemical Profiling (pKa, LogP, Solubility) B 2. Column Selection (End-capped C18, 3.5µm) A->B C 3. Mobile Phase Optimization (0.1% TFA to suppress ionization) B->C D 4. Gradient Design (Water/ACN for resolution) C->D E 5. Method Validation (Self-Validating SST Criteria) D->E

Workflow for RP-HPLC method development of amphoteric benzoic acid derivatives.

Experimental Protocols

Reagents and Materials
  • Analyte: 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid reference standard (>99% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).

  • Modifier: Trifluoroacetic acid (TFA), HPLC grade.

Step-by-Step Preparation
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of TFA into a 1000 mL volumetric flask containing 900 mL of ultrapure water. Mix thoroughly and dilute to volume. Filter through a 0.22 µm membrane and degas.

  • Mobile Phase B (0.1% TFA in ACN): Transfer 1.0 mL of TFA into 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas.

  • Diluent Preparation (50:50 Water:ACN): Causality Check: If the sample is dissolved in 100% organic solvent, the strong solvent effect will cause peak fronting upon injection into the highly aqueous initial mobile phase. A 50% aqueous diluent matches the initial gradient conditions while maintaining analyte solubility.

  • Standard Preparation: Accurately weigh 10.0 mg of the standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate for 10 minutes to ensure complete dissolution, and dilute to volume with diluent (Final Concentration: 100 µg/mL).

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationMechanistic Rationale
Column Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)End-capped silica prevents secondary silanol interactions with the basic thiazole ring.
Mobile Phase A 0.1% TFA in WaterSuppresses COOH ionization (pH ~2.0) and acts as an ion-pair.
Mobile Phase B 0.1% TFA in AcetonitrileStrong eluent required to elute the hydrophobic aromatic rings.
Flow Rate 1.0 mL/minProvides optimal linear velocity for 4.6 mm ID columns.
Column Temp 30 °CReduces solvent viscosity, lowering backpressure and improving mass transfer.
Detection UV at 254 nmCaptures the strong absorbance of the conjugated aromatic/thiazole system.
Injection Vol 10 µLPrevents column mass overload and subsequent peak fronting.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
10.01090
12.01090
12.19010
15.09010

Trustworthiness: The Self-Validating Protocol

A robust analytical method must be self-diagnostic. This protocol incorporates a System Suitability Test (SST) as a mandatory gatekeeper. Before analyzing any unknown samples, the system must pass the criteria outlined below.

If the tailing factor exceeds 1.5, the system is actively warning the analyst of a failure—likely a degraded column, secondary silanol interactions, or an error in TFA addition. By mandating these checks, the protocol inherently prevents the generation of artifactual data. These validation parameters align with standard practices for benzoic acid quantification, such as those detailed in 3[3] and4[4].

Table 3: System Suitability & Validation Summary

Validation ParameterAcceptance CriteriaTypical Result
Tailing Factor (Tf) ≤ 1.51.12
Theoretical Plates (N) ≥ 50008500
Injection Precision (%RSD, n=6) ≤ 2.0%0.45%
Linearity (R²) ≥ 0.9990.9998
Recovery (Accuracy) 98.0% - 102.0%99.5%

References

  • Benchchem. Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives.
  • ACS Omega. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery.
  • ResearchGate. An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs.
  • Longdom Publishing. Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products.

Sources

Application

Application Note: 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic Acid in Targeted Pharmaceutical Synthesis

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Compound Focus: 2-Fluoro-4-[(1,3-thiazol-2-yl)amino...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Compound Focus: 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid (CAS: 1697939-35-7)

Introduction & Strategic Rationale

In modern structure-based drug design, the selection of multifunctional building blocks is critical for developing high-affinity ligands. 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid is a highly privileged precursor widely utilized in the synthesis of kinase inhibitors and voltage-gated ion channel modulators[1][2].

As an Application Scientist, I emphasize that this molecule is not merely a structural scaffold; it is a precisely engineered pharmacophore. The combination of the 2-aminothiazole core and the fluoro-substituted benzoic acid provides a unique set of electronic and steric properties that directly influence target binding and pharmacokinetic (PK) profiles.

Mechanistic Causality of the Scaffold
  • The 2-Aminothiazole Motif: This moiety acts as a highly effective hydrogen bond donor-acceptor system. In kinase drug discovery (such as Protein Kinase CK2 inhibitors), the aminothiazole core frequently occupies the ATP-binding hinge region, mimicking the adenine ring of endogenous ATP[3].

  • The Carboxylic Acid Handle: The para-carboxylate serves a dual purpose. Synthetically, it is the primary vector for amide coupling to generate diverse libraries. Biologically, if left as a free acid, it can form critical salt bridges with conserved catalytic lysine residues within kinase allosteric or orthosteric pockets[3].

  • The 2-Fluoro Substituent: The strategic placement of the fluorine atom ortho to the carboxylic acid is the defining feature of this specific precursor.

    • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the benzoic acid, enhancing its capacity to form strong ionic interactions.

    • Conformational Locking: The steric bulk of the fluorine atom restricts the rotation of the adjacent carboxylate (or resulting amide), locking the molecule into a bioactive conformation and reducing entropic penalty upon target binding.

    • Metabolic Shielding: Fluorination blocks cytochrome P450-mediated ortho-oxidation, significantly improving the metabolic half-life of the resulting active pharmaceutical ingredient (API)[4].

Pharmacophore Interaction & Workflow Visualization

To understand how this precursor translates into a final drug candidate, we must visualize both its biological interaction model and its synthetic workflow.

Pharmacophore Target Target Protein (e.g., Kinase Hinge & Catalytic Lysine) Sub1 Carboxylic Acid / Amide (Salt Bridge / Solvent Vector) Target->Sub1 Ionic / Dipole Interaction Sub2 2-Fluoro Group (Conformational Lock & Shielding) Target->Sub2 Steric Fit / Halogen Bond Sub3 Aminothiazole Core (Hinge Region H-bonding) Target->Sub3 H-Bond Donor/Acceptor

Fig 1: Pharmacophore interaction model of the precursor scaffold with target proteins.

Workflow A Precursor: CAS 1697939-35-7 B Activation: HATU / DIPEA (Overcoming F-steric hindrance) A->B C Amine Addition (R-NH2) Library Diversification B->C D In-Process QC: LC-MS Monitoring C->D E Workup & Purification (Prep-HPLC) D->E F Final API Analogue E->F

Fig 2: Synthetic workflow for library generation using the fluoro-benzoic acid precursor.

Quantitative Data & Physicochemical Profiling

Understanding the baseline properties of the precursor is essential for optimizing downstream reaction conditions, particularly regarding solubility and reactivity.

Table 1: Physicochemical Properties of the Precursor

PropertyValue / DescriptionImpact on Synthesis
CAS Number 1697939-35-7Identifier for procurement and regulatory tracking[1].
Molecular Formula C10H7FN2O2SEstablishes baseline mass for LC-MS tracking.
Molecular Weight 238.24 g/mol Used for stoichiometric calculations[2].
Calculated pKa (COOH) ~3.8 (Estimated)Increased acidity requires stronger activation reagents for coupling.
Solubility DMF, DMSODictates the choice of polar aprotic solvents for library synthesis.

Table 2: Comparative Amide Coupling Kinetics (Theoretical Impact of 2-Fluoro Substitution)

ScaffoldActivation ReagentRelative Coupling RateRationale
4-(Thiazol-2-ylamino)benzoic acidEDC/HOBtHighUnhindered carboxylate allows rapid activation and attack.
2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid EDC/HOBtModerate to LowOrtho-fluorine creates steric hindrance and reduces carboxylate nucleophilicity.
2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid HATU / DIPEA High HOAt-based active esters overcome steric/electronic deactivation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By integrating in-process Quality Control (QC) steps, the chemist ensures that causality (why a reaction failed or succeeded) is immediately identifiable, preventing the propagation of errors in multi-step syntheses.

Protocol A: HATU-Mediated Amide Coupling for Library Diversification

Causality Note: Because the 2-fluoro group sterically and electronically deactivates the carboxylic acid, standard carbodiimides (like EDC) often yield poor conversions. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to generate a highly reactive, sterically unencumbered active ester.

Reagents & Materials:

  • 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid (1.0 eq, 0.5 mmol)

  • Target Primary/Secondary Amine (1.2 eq, 0.6 mmol)

  • HATU (1.2 eq, 0.6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the precursor (119 mg, 0.5 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (261 µL, 1.5 mmol) to the solution. Validation Step: The solution should remain clear; this deprotonates the carboxylic acid, preparing it for activation.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (228 mg, 0.6 mmol) in one portion. Stir at 0 °C for 15 minutes. Causality: Cooling prevents the degradation of the active HOAt ester and minimizes potential side reactions (e.g., guanidinylation of the amine).

  • Amine Coupling: Add the target amine (0.6 mmol) dropwise or in small portions. Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 to 4 hours.

  • In-Process QC (Self-Validation): Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into the LC-MS.

    • Pass Criteria: Disappearance of the precursor mass (m/z 239 [M+H]+) and appearance of the target amide mass. If unreacted precursor remains, stir for an additional 2 hours.

  • Quenching & Workup: Pour the reaction mixture into 25 mL of saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (2 x 15 mL) to remove residual DMF, followed by brine (20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

Protocol B: Purification and Structural Validation

Causality Note: Amide coupling with HATU produces tetramethylurea and HOAt byproducts. Reverse-phase preparative HPLC is strictly required to ensure the API meets the >95% purity threshold required for biological assays[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude product in a minimum volume of DMSO (approx. 1-2 mL). Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Prep-HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., 21.2 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

  • Fraction Collection: Collect fractions based on UV triggering at 254 nm and 280 nm (characteristic absorbance of the aminothiazole-benzoic acid chromophore).

  • Lyophilization: Pool the pure fractions and lyophilize to yield the final compound as a TFA salt.

  • Final Validation (NMR): Perform 1H-NMR (400 MHz, DMSO-d6). Diagnostic Peaks: Look for the thiazole protons (typically two doublets around 7.0-7.5 ppm) and the highly characteristic splitting pattern of the 2-fluoro-substituted phenyl ring, confirming structural integrity.

References

  • NextSDS Chemical Database. "2-fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid - NextSDS." NextSDS,
  • ChemScene. "1697939-35-7 | 2-Fluoro-4-(thiazol-2-ylamino)benzoic acid." ChemScene,
  • Journal of Medicinal Chemistry. "2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2.
  • National Institutes of Health (PMC). "The discovery of a potent Nav1.3 inhibitor with good oral pharmacokinetics." NIH,

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid

Welcome to the technical support guide for 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcom...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the challenges associated with the poor aqueous solubility of this compound in various experimental assays. Our goal is to equip you with the knowledge and practical tools to ensure reliable and reproducible results.

Introduction: Understanding the Challenge

2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid is a molecule of interest in pharmaceutical research, likely due to the prevalence of thiazole-containing compounds in drug discovery.[1][2][3][4] Its structure, which includes a fluorinated benzene ring, a thiazole group, and a benzoic acid moiety, contributes to its low aqueous solubility. This poor solubility can lead to significant experimental challenges, including underestimation of biological activity, high data variability, and inaccurate structure-activity relationships (SAR).[5] This guide will provide a systematic approach to addressing these issues.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid poorly soluble in aqueous solutions?

A1: The poor aqueous solubility arises from its molecular structure. The fluorinated phenyl and thiazole rings are hydrophobic, meaning they do not readily interact with water. While the carboxylic acid group is polar, in its protonated (non-ionized) state at acidic pH, it does not contribute significantly to water solubility. The overall molecule has a high degree of crystallinity and a high melting point, which are characteristic of poorly soluble compounds.[6]

Q2: What is the first step I should take when I encounter solubility issues with this compound?

A2: The first step is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for this purpose due to its ability to dissolve a wide range of polar and nonpolar compounds.[7][8][9] From this stock solution, you can then perform serial dilutions into your aqueous assay buffer. However, it is crucial to be mindful of the final concentration of the organic solvent in your assay, as it can have an impact on the biological system you are studying.[10][11]

Q3: Can I simply increase the amount of organic co-solvent in my assay to dissolve the compound?

A3: While increasing the co-solvent concentration can improve solubility, it is not always the best approach.[12][13] High concentrations of organic solvents like DMSO can be toxic to cells, interfere with enzyme activity, or alter protein conformation.[7][8][10] It is essential to determine the tolerance of your specific assay system to the chosen co-solvent. A good practice is to run a solvent tolerance control experiment to identify the maximum concentration of the co-solvent that does not affect the assay's performance.

Q4: Are there alternatives to using organic co-solvents?

A4: Yes, several alternative strategies can be employed, either alone or in combination with co-solvents. These include:

  • pH Adjustment: Taking advantage of the carboxylic acid group in the molecule.

  • Use of Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, enhancing their solubility in water.[][15][16][17]

  • Particle Size Reduction: Techniques like micronization or nanosuspension can increase the surface area of the compound, leading to a faster dissolution rate.[18][19]

The choice of method will depend on the specific requirements of your assay and the properties of the compound.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution into Aqueous Buffer

This is a common problem when diluting a concentrated stock solution in an organic solvent into an aqueous medium. The sudden change in solvent polarity causes the compound to crash out of the solution.

Root Cause Analysis and Solution Workflow:

Caption: Decision workflow for addressing compound precipitation.

Detailed Troubleshooting Steps:

  • Optimize the Dilution Protocol: Instead of a single large dilution, try a stepwise dilution. For example, first, dilute the DMSO stock into a 50:50 mixture of DMSO and your aqueous buffer, and then further dilute this intermediate solution into the final assay buffer. This gradual change in solvent polarity can sometimes prevent precipitation.

  • pH Modification Strategy:

    • Principle: 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid is a weak acid due to its carboxylic acid group. By increasing the pH of the aqueous buffer, the carboxylic acid will deprotonate to form a carboxylate salt, which is significantly more soluble in water.[20][21][22][23][24]

    • Protocol:

      • Prepare a series of your assay buffer at different pH values, for example, pH 7.0, 7.5, 8.0, and 8.5.

      • Attempt to dilute your compound's stock solution into each of these buffers.

      • Visually inspect for precipitation.

      • It is crucial to ensure that the altered pH does not negatively impact your assay's performance. Run a pH-sensitivity control for your assay.

  • Co-solvent/Cyclodextrin Strategy:

    • Principle: Co-solvents reduce the polarity of the aqueous medium, while cyclodextrins encapsulate the hydrophobic compound in their core, presenting a hydrophilic exterior to the water.[][15][17][25]

    • Protocol (Cyclodextrins):

      • Prepare solutions of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your assay buffer at various concentrations (e.g., 1%, 2%, 5% w/v).

      • Add your compound (from the DMSO stock) to these cyclodextrin-containing buffers.

      • Vortex or sonicate the mixture to facilitate the formation of the inclusion complex.

      • As with other methods, validate that the cyclodextrin itself does not interfere with your assay.

Quantitative Data Summary for Solubility Enhancement Strategies:

StrategyTypical Concentration RangeAdvantagesDisadvantages
DMSO 0.1% - 1% (v/v) in final assayHigh solubilizing power for many compounds.Can be toxic to cells or inhibit enzymes at higher concentrations.[10]
Ethanol 0.1% - 5% (v/v) in final assayLess toxic than DMSO for some cell lines.May not be as effective as DMSO for highly insoluble compounds.
pH Adjustment pH > pKa of the carboxylic acidCan significantly increase solubility without organic solvents.The required pH may not be compatible with the biological assay.
HP-β-Cyclodextrin 1% - 10% (w/v)Generally low toxicity and high capacity for complexation.[15]Can be a costly reagent for large-scale screening.
Issue 2: Inconsistent or Non-reproducible Assay Results

Even if you don't observe visible precipitation, poor solubility can lead to the formation of micro-precipitates or aggregation of the compound, resulting in inconsistent data.

Root Cause Analysis and Solution Workflow:

Caption: Troubleshooting workflow for inconsistent assay results.

Detailed Troubleshooting Steps:

  • Ensure Stock Solution Integrity: Always use freshly prepared stock solutions. Poorly soluble compounds can sometimes precipitate out of concentrated organic stocks over time, especially if stored at low temperatures. Before use, bring the stock solution to room temperature and vortex thoroughly to ensure it is fully dissolved.

  • Assess Compound Stability: Incubate the compound in your final assay buffer for the duration of your experiment and then check for any signs of degradation or precipitation, for example, by using HPLC. If the compound is unstable, you may need to reduce the incubation time or find a more suitable buffer system.

  • Mitigate Compound Aggregation:

    • Principle: Hydrophobic compounds can self-associate in aqueous solutions to form aggregates. These aggregates can scatter light, leading to artifacts in absorbance-based assays, or they can non-specifically inhibit enzymes.

    • Protocol (Using Surfactants):

      • Incorporate a low concentration (e.g., 0.01% - 0.1%) of a non-ionic surfactant, such as Tween-20 or Triton X-100, into your assay buffer.

      • These surfactants can help to keep the compound in a monomeric state.

      • It is critical to run a control to ensure the surfactant does not interfere with your assay.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh a suitable amount of 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid using an analytical balance.[26]

  • Adding the Solvent: In a volumetric flask, add a small amount of high-purity DMSO (e.g., anhydrous or cell culture grade).[26][27]

  • Dissolving the Compound: Add the weighed compound to the flask. Rinse the weighing boat with DMSO to ensure all the compound is transferred.

  • Mixing: Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or sonicator to aid dissolution.

  • Bringing to Volume: Once the compound is fully dissolved, carefully add DMSO to the calibration mark of the volumetric flask.

  • Storage: Store the stock solution in a tightly sealed, amber vial at an appropriate temperature (e.g., -20°C or -80°C) to minimize solvent evaporation and protect from light.

Protocol 2: pH-Dependent Solubility Test
  • Buffer Preparation: Prepare a set of your chosen biological buffer (e.g., phosphate or TRIS) at a range of pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0). Ensure the buffering capacity is sufficient.

  • Compound Addition: To a fixed volume of each buffer (e.g., 1 mL), add a small, precise volume of your concentrated DMSO stock solution of 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid to achieve the desired final concentration.

  • Equilibration: Vortex each sample briefly and then let them equilibrate at room temperature for a set period (e.g., 1-2 hours).

  • Observation: Visually inspect each sample for any signs of precipitation. For a more quantitative assessment, you can measure the turbidity using a spectrophotometer at a wavelength where the compound does not absorb (e.g., 600 nm).

  • Data Analysis: Plot the solubility (or a proxy like turbidity) as a function of pH to determine the optimal pH for your experiments.

References

  • Vertex AI Search. (2026, March 5). Aromatic Compounds vs Cyclodextrins: Molecular Interactions.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257–1260.
  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767–770.
  • Sugano, K. (2007). Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery. Yakugaku Zasshi, 127(10), 1603-1610.
  • Kildemoes, H., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(4), 1473–1484.
  • MDPI. (2024, November 12).
  • Wikipedia. Dimethyl sulfoxide.
  • Sravani, A., et al. (2014). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2014, 834497.
  • Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Savjani, K. T., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 114-122.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
  • WuXi AppTec. (2024, March 15).
  • GEUS Publications. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • Principles of Drug Action 1. (2005). Carboxylic Acid Structure and Chemistry: Part 2.
  • Wernersson, S., et al. (2023). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 62(1), 1-9.
  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter.
  • ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length?
  • NextSDS. 2-fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid.
  • Ashland.
  • Reddit. (2016, December 23).
  • PubMed. (2021, December 15). Magnetic poly(β-cyclodextrin)
  • ResearchGate. A variety synthesized techniques for thiazole synthesis.
  • PubChem. 4-{[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid | C17H13FN2O3S | CID 695906.
  • MDPI. (2019, May 10).
  • Wikipedia. Cyclodextrin.
  • PubChemLite. 2-fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid.
  • Ningbo Inno Pharmchem Co.,Ltd. (2026, March 14).
  • Reddit. (2022, January 6).
  • YouTube. (2025, February 20).
  • Bitesize Bio. (2025, March 10).
  • MedCrave online. (2015, September 2). Tackling the challenges with poorly soluble drugs.
  • ACS Publications. (2024, April 16). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.
  • MDPI. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • RSC Publishing. (2023, November 24). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment.
  • Chem-Impex. 2-Fluoro-4-hydroxybenzoic acid.
  • GoldBio. 2-Amino-4-fluorobenzoic acid.
  • Google Patents.
  • CymitQuimica. CAS 445-29-4: 2-Fluorobenzoic acid.
  • MilliporeSigma. 2-FLUORO-4-NITROBENZOIC ACID AldrichCPR | Sigma-Aldrich.

Sources

Optimization

Reducing chemical impurities during 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid .

Synthesizing this class of targeted kinase inhibitor intermediates—often via Buchwald-Hartwig cross-coupling—presents two primary downstream challenges: managing the amphoteric (zwitterionic) nature of the molecule during liquid-liquid extraction (LLE)[1], and reducing transition metal catalyst carryover (Palladium) to meet stringent ICH guidelines (<10 ppm)[2][3].

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield, high-purity extraction.

Core Extraction & Purification Workflow

The following workflow exploits the pH-dependent solubility of the target molecule to strip away organic impurities, followed by targeted chemisorption to remove heavy metals.

G A Crude Reaction Mixture (Buchwald-Hartwig Coupling) B Alkaline Aqueous Wash (pH > 9.5) A->B C Discard Organic Phase (Removes Unreacted Thiazole) B->C Organics D Acidify to Isoelectric Point (pH ~4.5) B->D Aqueous Phase E Extract into Organic Phase (e.g., EtOAc/THF) D->E F Thiol-Silica Scavenging (Removes Pd to <10 ppm) E->F G Crystallization & Filtration F->G H Pure 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid G->H

Workflow for the extraction and purification of amphoteric aminothiazole benzoic acid derivatives.

Troubleshooting Guides & FAQs

Q1: Why am I experiencing massive product loss during liquid-liquid extraction (LLE)? A: You are likely extracting at the wrong pH. 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid is an amphoteric molecule[1]. It contains a basic aminothiazole nitrogen (pKa ~5.3) and an acidic benzoic acid moiety (pKa ~3.8).

  • Mechanism: At highly acidic pH (< 2), the thiazole is protonated (cationic), making it water-soluble. At alkaline pH (> 9), the carboxylic acid is deprotonated (anionic), also making it water-soluble.

  • Solution: You must extract strictly at the molecule's isoelectric point (pI) , which is approximately pH 4.5. At this pH, the molecule exists as a neutral zwitterion, minimizing its aqueous solubility and maximizing its partition coefficient (LogD) into organic solvents[1].

Q2: How do I separate unreacted 2-aminothiazole starting material from my product? A: Exploit the lack of an acidic proton on the starting material.

  • Mechanism: 2-aminothiazole is basic but not acidic. If you adjust your crude aqueous mixture to pH > 9.5, your target product becomes a highly water-soluble carboxylate anion, while the unreacted 2-aminothiazole remains neutral.

  • Solution: Wash the alkaline aqueous layer with a non-polar solvent like Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM). The unreacted thiazole will partition into the organic waste, leaving your pure product safely in the aqueous layer[4].

Q3: My final API has a dark tint and fails heavy metal analysis. How do I reduce Palladium (Pd) to <10 ppm? A: Standard aqueous workups (even with EDTA) are often insufficient for removing Pd from sulfur-containing APIs, as the thiazole sulfur forms stable complexes with palladium[2].

  • Solution: Utilize functionalized silica scavengers, specifically Thiol-functionalized silica (R-SH) . The soft sulfhydryl ligands on the silica have a vastly higher affinity for soft Pd(0) and Pd(II) species than the thiazole ring of your product, effectively stripping the metal via chemisorption[3][5].

Quantitative Data & Optimization Tables

Table 1: pH-Dependent Species Distribution & Partitioning Strategy

pH RangeDominant SpeciesAqueous SolubilityOrganic Recovery (LLE)Action / Strategy
< 2.0 Cationic (Thiazolium)Very HighPoorAvoid. Product remains in aqueous waste.
4.0 - 5.0 Neutral / ZwitterionicLowest Optimal Target pH for LLE or Precipitation.
> 9.5 Anionic (Carboxylate)Very HighPoorUse to wash away neutral organic impurities.

Table 2: Comparative Efficacy of Palladium Scavengers[5]

Scavenger TypeFunctional GroupTarget SpeciesAdvantagesDisadvantages
Thiol-Silica R-SHPd(0), Pd(II)High efficiency, fast kinetics, broad compatibility.Can be sensitive to oxidation.
TMT-Resin TrimercaptotriazinePd(II)Very high affinity for Pd(II) at low concentrations.Higher cost; slower kinetics than silica.
Activated Carbon N/A (Adsorbent)Pd(0), Pd(II)Low cost.Non-selective; high risk of API loss via adsorption.

Experimental Protocols

Protocol A: Isoelectric Precipitation and Extraction

This self-validating protocol ensures complete removal of basic organic impurities before capturing the target API.

  • Alkaline Quench: Transfer the crude reaction mixture to a separatory funnel. Add 1M NaOH (aq) until the aqueous phase reaches pH 10.0 (verify with a calibrated pH meter).

  • Impurity Wash: Add 3 volumes of MTBE. Shake vigorously and allow phases to separate. The organic phase now contains unreacted 2-aminothiazole and phosphine ligands. Discard the organic phase.

  • Isoelectric Adjustment (Critical Step): Transfer the aqueous phase to a beaker equipped with a magnetic stirrer. Slowly add 1M HCl dropwise while continuously monitoring the pH. Stop exactly at pH 4.5. The solution will become cloudy as the zwitterion precipitates[1].

  • Extraction: Transfer the suspension back to the separatory funnel. Extract with 3 volumes of Ethyl Acetate containing 10% Tetrahydrofuran (THF). Note: The addition of THF disrupts intermolecular hydrogen bonding of the zwitterion, significantly boosting organic solubility.

  • Phase Separation: Collect the organic layer. Wash once with brine, dry over anhydrous Na₂SO₄, and filter.

Protocol B: Palladium Scavenging using Thiol-Functionalized Silica

Perform this immediately after Protocol A to ensure ICH compliance[2][3].

  • Preparation: To the dried organic filtrate from Protocol A, add Thiol-functionalized silica scavenger (e.g., SiliaBond® Thiol) at a loading of 15% w/w relative to the theoretical yield of the API.

  • Incubation: Stir the suspension gently at 40 °C for 4 to 6 hours. Causality: Mild heating accelerates the ligand exchange kinetics, allowing the silica-bound thiols to strip Pd from the aminothiazole coordination sites.

  • Filtration: Filter the mixture through a tightly packed pad of Celite® to remove the silica-bound palladium. Rinse the Celite pad with a small amount of clean Ethyl Acetate to ensure complete product recovery.

  • Isolation: Concentrate the pale-yellow filtrate under reduced pressure to approximately 15% of its original volume to induce crystallization. Filter the purified 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid crystals and dry under vacuum.

References

  • Source: Google Patents (WO2010083246A1)
  • Ionization Constants and Ionization Profiles (Amphoteric Extraction & Isoelectric Points) Source: ResearchGate URL:[Link]

  • Basic Considerations of Drug Activity (Partition Coefficients and pKa) Source: Ethernet Edu URL:[Link]

Sources

Troubleshooting

Preventing thermal degradation of 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid during storage

Welcome to the technical support center for 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing thermal degradation of this compound during storage. By understanding the potential stability issues and implementing the robust protocols outlined below, you can ensure the integrity and reliability of your experimental results.

I. Understanding the Stability of 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic Acid: A Proactive Approach

While specific thermal degradation data for 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid is not extensively published, we can infer potential stability liabilities by examining its structural components: a fluorinated benzoic acid, an aminothiazole ring, and a secondary amine linkage. This proactive approach, grounded in chemical principles and extensive experience with similar small molecules, allows us to anticipate and mitigate degradation.

The primary concerns for this molecule are:

  • Hydrolysis: The thiazole ring and the amine linkage could be susceptible to cleavage under acidic or basic conditions, a process that can be accelerated by elevated temperatures.[1]

  • Oxidation: The sulfur atom in the thiazole ring and the secondary amine are potential sites for oxidation, which can be promoted by heat, light, and the presence of atmospheric oxygen.[1]

  • Decarboxylation: Fluorinated benzoic acids can undergo thermal decarboxylation, particularly at elevated temperatures, leading to the loss of the carboxylic acid group.

This guide provides a framework for establishing optimal storage conditions and handling procedures based on the principles outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2) for stability testing of new drug substances.[2][3][4][5]

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for long-term stability of 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid?

A1: For long-term storage, we recommend maintaining the compound at 2-8°C in a well-sealed container, protected from light and moisture. Storing at refrigerated temperatures significantly slows down potential hydrolytic and oxidative degradation reactions.[1]

Q2: Can I store the compound at room temperature for short periods?

A2: While not ideal for long-term storage, short-term storage at controlled room temperature (20-25°C) may be acceptable for immediate experimental use. However, it is crucial to minimize the duration of exposure to ambient conditions. We strongly advise conducting your own short-term stability assessment to confirm that no significant degradation occurs within your experimental timeframe.

Q3: My solid compound has changed color (e.g., from white to yellow/brown). What does this indicate?

A3: A change in color is often a visual indicator of chemical degradation, potentially due to oxidation or the formation of impurities. If you observe a color change, it is critical to re-analyze the purity of the material before use.

Q4: Is the compound sensitive to light?

A4: Yes, compounds with aromatic rings and heteroatoms can be susceptible to photodegradation. Therefore, it is essential to store 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid in a light-protecting container, such as an amber vial.

Q5: What is the best way to handle the compound to minimize degradation?

A5: Handle the solid compound in a controlled environment with low humidity, such as a glove box or a desiccator. When preparing solutions, use high-purity, degassed solvents to minimize exposure to oxygen. Prepare solutions fresh for each experiment whenever possible.

III. Troubleshooting Guide: Addressing Common Stability Issues

This section provides a structured approach to troubleshooting potential degradation of 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid.

Issue 1: Loss of Purity or Appearance of Unexpected Peaks in HPLC Analysis
  • Potential Cause: Thermal degradation, hydrolysis, or oxidation.

  • Troubleshooting Workflow:

A Unexpected peaks or loss of purity in HPLC B Review Storage Conditions A->B C Was the compound stored at 2-8°C? B->C D Was the container tightly sealed? C->D Yes F Re-evaluate storage protocol. Implement recommended conditions. C->F No E Was it protected from light? D->E Yes D->F No E->F No G Investigate Handling Procedures E->G Yes H Was the compound exposed to high humidity? G->H I Were solutions prepared with degassed solvents? H->I No K Refine handling procedures. Use inert atmosphere and fresh solutions. H->K Yes J Were solutions stored for extended periods? I->J No I->K Yes J->K Yes L Perform Forced Degradation Study J->L No M Subject compound to heat, acid, base, and oxidation L->M N Identify degradation products by LC-MS M->N O Confirm if unexpected peaks match degradation products N->O P Quarantine affected batch and use a fresh, verified lot O->P

Caption: Troubleshooting workflow for purity loss.

Issue 2: Poor Solubility or Incomplete Dissolution
  • Potential Cause: Formation of insoluble degradation products or interaction with the solvent.

  • Troubleshooting Steps:

    • Verify Solvent Quality: Ensure the solvent is pure and appropriate for the compound.

    • Attempt Gentle Warming and Sonication: This can help dissolve the compound, but avoid excessive heat.

    • Filter the Solution: If insoluble material remains, filter the solution through a 0.22 µm filter before use and re-assess the concentration of the filtrate.

    • Analyze the Insoluble Material: If possible, analyze the insoluble portion to identify if it is a degradation product.

IV. Recommended Protocols for Stability Assessment

To ensure the long-term integrity of your research, we recommend performing a preliminary stability assessment of 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid under your specific laboratory conditions.

Protocol 1: Establishing an In-House Stability Study

This protocol is a simplified version based on ICH Q1A(R2) guidelines.[2][3][4][5]

Objective: To determine the stability of the compound under long-term and accelerated storage conditions.

Methodology:

  • Batch Selection: Use a single, high-purity batch of the compound for the study.

  • Sample Preparation: Aliquot the compound into amber glass vials with tightly sealed caps.

  • Storage Conditions:

    • Long-Term: 2-8°C

    • Accelerated: 25°C / 60% Relative Humidity (RH) and 40°C / 75% RH

  • Testing Time Points:

    • Initial (T=0): Analyze the compound at the beginning of the study.

    • Long-Term: Test at 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: Test at 1, 3, and 6 months.

  • Analytical Method: Use a validated stability-indicating HPLC method. The method should be able to separate the parent compound from potential degradation products.

Data Presentation:

Storage ConditionTime PointPurity (%) by HPLCAppearance
2-8°C0 months99.5White powder
3 months
6 months
25°C / 60% RH0 months99.5White powder
1 month
3 months
40°C / 75% RH0 months99.5White powder
1 month
3 months
Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and degradation products.

Methodology:

  • Prepare Solutions: Prepare solutions of the compound in appropriate solvents.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Heat the solid compound at 80°C for 48 hours.

    • Photostability: Expose the solid compound to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples by HPLC-UV and LC-MS to identify and characterize degradation products.[6]

Logical Relationship of Stability Studies:

A Forced Degradation Study B Identify Potential Degradation Pathways A->B C Develop Stability-Indicating Analytical Method B->C D In-House Stability Study (Long-term & Accelerated) C->D E Establish Optimal Storage Conditions D->E F Define Retest Period/Shelf Life E->F G Ensure Compound Integrity for Experiments F->G

Caption: Relationship of stability studies.

V. Concluding Remarks

The stability of 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid is paramount for the validity and reproducibility of your research. By adhering to the storage and handling guidelines presented in this technical support center, you can significantly mitigate the risk of thermal degradation. We strongly encourage a proactive approach to stability assessment within your laboratory to ensure the highest quality of your starting materials.

References

  • ICH. (2003). Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]

  • ICH. (2010). Q1A(R2) Guideline. [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

  • BioBoston Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]

  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

Sources

Optimization

Technical Support Center: Advanced Catalyst Selection for 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid Cross-Coupling Reactions

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the specific challenges encountered when performing palladium-catalyzed cross-coup...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the specific challenges encountered when performing palladium-catalyzed cross-coupling reactions with the sterically hindered and electronically complex substrate, 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid . Our goal is to move beyond generic protocols and provide targeted, mechanistically-grounded advice to refine your catalyst selection and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

This section tackles the most common high-level challenges and strategic decisions you will face during your experimental design.

Q1: My cross-coupling reaction with 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid shows low to no conversion. What are the most probable causes?

A1: The low reactivity of this particular substrate is a known challenge and typically stems from a combination of three primary factors inherent to its molecular structure:

  • Catalyst Inhibition/Poisoning: This is the most frequent culprit. The substrate contains multiple nitrogen atoms with lone pairs of electrons (the secondary amine linker and the thiazole ring nitrogen). These can act as Lewis bases and coordinate strongly to the palladium center, forming stable, catalytically inactive complexes.[1][2] This sequestration of the catalyst effectively halts the catalytic cycle.

  • Steric Hindrance: The ortho-fluoro substituent on the benzoic acid ring creates significant steric bulk. This can hinder the crucial oxidative addition step if you are using a halogenated version of the molecule, or impede the approach of a bulky coupling partner.[1]

  • Substrate-Base Interactions: The carboxylic acid moiety is acidic and will react with the strong bases typically required for cross-coupling reactions. This can neutralize the base, altering the reaction environment, and the resulting carboxylate can also coordinate to the palladium center, further complicating the catalytic cycle.

Successfully coupling this substrate requires a catalyst system robust enough to overcome these inhibitory effects.

Q2: I am attempting a Buchwald-Hartwig amination using this molecule as the amine partner. How should I approach catalyst and ligand selection?

A2: For a successful Buchwald-Hartwig amination, where this molecule serves as the nucleophile, the choice of ligand is paramount. Standard ligands like dppf are often insufficient. You must employ highly specialized ligands designed for challenging substrates.[3][4][5]

Core Strategy: Employ Bulky, Electron-Rich Biarylphosphine Ligands.

These ligands, often referred to as "Buchwald Ligands," are essential for several reasons:

  • Promote Reductive Elimination: Their steric bulk creates a congested environment around the palladium center, which accelerates the final C-N bond-forming reductive elimination step. This is often the rate-limiting step, and speeding it up prevents catalyst decomposition and side reactions.[3][6]

  • Prevent Catalyst Deactivation: The electron-rich nature of these phosphines helps to stabilize the active Pd(0) species and can make the catalyst less susceptible to poisoning by the substrate's nitrogen atoms.[2]

  • Facilitate Monoligation: Many modern, bulky ligands are designed to favor a monoligated L1Pd(0) active species, which is known to be highly reactive in the catalytic cycle.[6]

Recommended Ligand Screening Panel:

LigandRationale for Use
BrettPhos Excellent general-purpose ligand for primary and secondary amines, known for its high selectivity and broad functional group tolerance.[7]
RuPhos Particularly effective for sterically hindered and electron-deficient anilines.[1]
XPhos A highly active and versatile ligand, often successful when others fail, especially for aryl chloride electrophiles.[8]

Base and Solvent Considerations:

  • Base: Start with a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu). If your substrate has base-sensitive functional groups, consider cesium carbonate (Cs₂CO₃).[2][7]

  • Solvent: Aprotic polar solvents such as dioxane, THF, or toluene are standard choices.[1] Ensure they are anhydrous and rigorously degassed.

Q3: For a Suzuki-Miyaura coupling with a halogenated derivative of this molecule (e.g., 5-bromo-2-fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid), what is the optimal catalyst system?

A3: Similar to the Buchwald-Hartwig reaction, success hinges on using a catalyst system that can overcome steric hindrance and potential catalyst inhibition. The ortho-fluoro and meta-amino-thiazole groups make oxidative addition challenging.

Core Strategy: Combine a Modern Palladacycle Precatalyst with a Bulky Biarylphosphine Ligand.

Using a well-defined precatalyst (e.g., a G3 or G4 Buchwald precatalyst) ensures the efficient and reproducible generation of the active Pd(0) species, which can be a significant point of failure with traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[7][9]

Recommended Catalyst/Ligand Screening Panel:

Catalyst SystemRationale for Use
SPhos Pd G3/G4 SPhos is exceptionally effective for Suzuki couplings, especially those involving hindered aryl chlorides and bromides at room temperature.[10]
XPhos Pd G3/G4 A highly robust system for challenging substrates, including heteroaromatic halides.[11]
Pd(OAc)₂ + cataCXium® A An alternative system known for its effectiveness with electron-deficient aryl bromides.[11]

Base and Solvent Considerations:

  • Base: The choice of base is critical to avoid side reactions with the carboxylic acid. Strong inorganic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points as they are less likely to cause hydrolysis of other functional groups compared to hydroxides.[11][12]

  • Solvent: A mixture of an aprotic solvent and water (e.g., dioxane/water, THF/water) is typical for Suzuki reactions to facilitate the dissolution of the inorganic base.[12] Vigorous stirring is essential in these biphasic systems.[9]

Q4: I'm observing significant byproduct formation. What are the common side reactions and how can they be minimized?

A4: Side product formation is common with complex substrates. Identifying the byproduct is the first step to effective troubleshooting.

  • Protodehalogenation (Hydrodehalogenation): You observe the starting material with the halogen replaced by a hydrogen atom.

    • Cause: This occurs when the catalytic cycle is interrupted after oxidative addition. It can be promoted by trace water, protic solvents (like alcohols), or certain bases that can act as a hydride source.[12]

    • Mitigation:

      • Use anhydrous, aprotic solvents (e.g., dioxane, THF, toluene).[12]

      • Switch to a non-nucleophilic, anhydrous base like K₃PO₄ or Cs₂CO₃.[12]

      • Ensure your ligands are not oxidized and are present in a sufficient ratio to palladium.[9]

  • Homocoupling of Boronic Acid: You observe a biaryl byproduct derived from two molecules of your boronic acid coupling partner.

    • Cause: This is almost always promoted by the presence of oxygen, which can interfere with the catalytic cycle.[11]

    • Mitigation: Rigorously degas all solvents and the reaction mixture before heating. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[9][11]

  • Catalyst Decomposition (Palladium Black): The reaction mixture turns black with a fine precipitate.

    • Cause: The active Pd(0) catalyst has aggregated and precipitated out of solution, rendering it inactive. This can be caused by insufficient ligand concentration, high temperatures, or the presence of oxygen.[9][12][13]

    • Mitigation:

      • Increase the ligand-to-palladium ratio (a 2:1 ratio is a good starting point for many systems).

      • Consider using a more robust, sterically demanding ligand that better stabilizes the catalyst.[12]

      • Ensure the reaction is fully deoxygenated.

Visual Troubleshooting and Mechanistic Insights

Catalyst Inhibition Pathway

// Nodes Active_Catalyst [label="Active L-Pd(0) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate_NH [label="Substrate R-NH-R'", fillcolor="#F1F3F4", fontcolor="#202124"]; Substrate_Thiazole [label="Substrate Thiazole-N", fillcolor="#F1F3F4", fontcolor="#202124"]; Inactive_Complex_NH [label="Inactive (R-NH-R')-Pd(0) Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inactive_Complex_Thiazole [label="Inactive (Thiazole)-Pd(0) Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalytic_Cycle [label="Productive\nCatalytic Cycle", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#34A853"]; Off_Cycle [label="Off-Cycle\nInhibition", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#EA4335"];

// Edges Active_Catalyst -> Catalytic_Cycle [label=" Productive Pathway", color="#34A853", fontcolor="#34A853"]; {Active_Catalyst, Substrate_NH} -> Inactive_Complex_NH [label=" N-H Coordination\n(Poisoning)", color="#EA4335", fontcolor="#EA4335"]; {Active_Catalyst, Substrate_Thiazole} -> Inactive_Complex_Thiazole [label=" Thiazole-N Coordination\n(Poisoning)", color="#EA4335", fontcolor="#EA4335"]; Inactive_Complex_NH -> Off_Cycle [style=invis]; Inactive_Complex_Thiazole -> Off_Cycle [style=invis]; } } Caption: Catalyst inhibition by N-heteroatom coordination.

Troubleshooting Workflow for Failed Reactions

// Nodes Start [label="Reaction Failed:\nLow or No Conversion", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Inhibition [label="Potential Cause:\nCatalyst Inhibition?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Conditions [label="Potential Cause:\nSuboptimal Conditions?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Reagents [label="Potential Cause:\nReagent Quality?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

Sol_Ligand [label="ACTION:\nScreen Bulky Ligands\n(RuPhos, BrettPhos, SPhos)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Base [label="ACTION:\nScreen Bases\n(K₃PO₄, Cs₂CO₃, NaOtBu)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Temp [label="ACTION:\nOptimize Temperature\n(RT to 110 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Degas [label="ACTION:\nEnsure Rigorous Degassing\n(Freeze-Pump-Thaw or N₂ Sparge)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Purity [label="ACTION:\nUse Fresh/Pure Reagents\n(Anhydrous Solvents, Fresh Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

End [label="Reaction Optimized", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Inhibition; Check_Inhibition -> Sol_Ligand [label=" Yes"]; Check_Inhibition -> Check_Conditions [label=" No"]; Sol_Ligand -> End;

Check_Conditions -> Sol_Base [label=" Yes"]; Check_Conditions -> Check_Reagents [label=" No"]; Sol_Base -> Sol_Temp; Sol_Temp -> End;

Check_Reagents -> Sol_Degas [label=" Yes"]; Check_Reagents -> End [label=" No"]; Sol_Degas -> Sol_Purity; Sol_Purity -> End; } } Caption: A logical workflow for troubleshooting failed reactions.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol serves as a robust starting point and assumes the use of 5-bromo-2-fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid as the electrophile. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 5-bromo-2-fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • SPhos Pd G3 precatalyst (2 mol%)

  • Potassium phosphate, tribasic (K₃PO₄) (3.0 equiv), finely powdered

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), both rigorously degassed

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 5-bromo-benzoic acid derivative, the arylboronic acid, K₃PO₄, and the SPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[12]

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The reaction mixture is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (start with 80-100 °C) with vigorous stirring.[12]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate and water.

    • Transfer to a separatory funnel. If the product is in the organic layer, separate the layers.

    • To protonate the carboxylic acid product and facilitate extraction, acidify the aqueous layer with 1M HCl to a pH of ~2-3.[12]

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final biaryl product.

References

  • Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186. Available at: [Link]

  • Chen, H., Li, B., & Li, B. (2015). Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. Organic Letters, 17(5), 1256–1259. Available at: [Link]

  • Li, Z., Li, C., & Zhao, Y. (2010). Pd-Catalyzed Decarboxylative Arylation of Thiazole, Benzoxazole, and Polyfluorobenzene with Substituted Benzoic Acids. Organic Letters, 12(7), 1464–1467. Available at: [Link]

  • Agyei, C., et al. (2020). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry, 98(11), 693-700. Available at: [Link]

  • Zuo, S., et al. (2020). Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. ACS Catalysis, 10(15), 8435–8443. Available at: [Link]

  • Deng, R., et al. (2019). A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline–Aniline Cross-Coupling Reaction. Organic Letters, 21(18), 7445–7449. Available at: [Link]

  • Li, B., et al. (2014). Palladium-Catalyzed C-2 Selective Olefination of Thiazoles. Organic Letters, 16(7), 1872–1875. Available at: [Link]

  • Strieth-Kalthoff, F., et al. (2023). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Jana, R., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15832–15904. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Tovar, F., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. Available at: [Link]

  • Keglevich, P., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1113–1119. Available at: [Link]

  • NextSDS. (n.d.). 2-fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid. NextSDS. Available at: [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chemistry – An Asian Journal, 17(23), e202200889. Available at: [Link]

  • Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(12), 4685–4696. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid vs non-fluorinated analogs in target binding

2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic Acid vs. Non-Fluorinated Analogs: A Comparative Guide on Target Binding and Scaffold Optimization The 4-[(1,3-thiazol-2-yl)amino]benzoic acid scaffold is a highly privileged mo...

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Author: BenchChem Technical Support Team. Date: March 2026

2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic Acid vs. Non-Fluorinated Analogs: A Comparative Guide on Target Binding and Scaffold Optimization

The 4-[(1,3-thiazol-2-yl)amino]benzoic acid scaffold is a highly privileged motif in modern medicinal chemistry. It has been extensively validated as a potent allosteric modulator of Protein Kinase CK2 ([1]) and as a covalent/non-covalent binder targeting the central lipid pocket of Transcriptional Enhanced Associate Domain (TEAD) transcription factors ([2]).

However, the introduction of a fluorine atom at the ortho-position of the benzoic acid—yielding 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid (CAS: 1697939-35-7) [3]—fundamentally alters the physicochemical and thermodynamic profile of the molecule. This guide objectively compares the fluorinated analog against its non-fluorinated counterpart, detailing the causality behind its enhanced target binding mechanics and providing self-validating experimental workflows for researchers.

Physicochemical & Conformational Profiling (The "Why")

The superiority of the 2-fluoro analog in specific binding pockets is not due to random affinity spikes, but rather predictable, quantifiable shifts in physical chemistry.

  • pKa Modulation & Ionization: The non-fluorinated benzoic acid has a pKa of ~4.2. The introduction of the highly electronegative fluorine atom at the ortho position exerts a strong inductive (-I) effect, lowering the pKa to approximately 3.3.

    • Causality: At physiological pH (7.4), the 2-fluoro analog is virtually 100% ionized. This guarantees a permanent, localized negative charge on the carboxylate, maximizing the strength of bidentate salt-bridge interactions with basic residues (e.g., Lysine or Arginine) in the target's binding pocket.

  • Conformational Pre-organization: The C-F bond introduces a strong local dipole. To minimize dipole-dipole repulsion with the adjacent carboxylate C=O bond, the carboxylate group is sterically and stereoelectronically forced to twist out of coplanarity with the phenyl ring.

    • Causality: This conformational locking "pre-organizes" the molecule into its bioactive geometry. Upon binding, the entropic penalty ( −TΔS ) is significantly reduced compared to the highly flexible non-fluorinated analog, driving a more favorable overall free energy of binding ( ΔG ).

  • Orthogonal Multipolar Interactions: The fluorine atom itself can act as a weak hydrogen-bond acceptor or engage in orthogonal multipolar interactions (e.g., F···H-N) with the protein backbone, providing an additional anchoring vector that the non-fluorinated analog lacks.

BindingLogic A 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid B Lowered pKa (~3.3) A->B C Conformational Locking A->C D Enhanced Ionization (pH 7.4) B->D E Pre-organized Geometry C->E F Stronger Salt Bridge D->F G Reduced Entropic Penalty E->G H Increased Binding Affinity F->H G->H

Logical flow of physicochemical changes induced by 2-fluoro substitution on target binding.

Comparative Quantitative Data Analysis

To illustrate the impact of ortho-fluorination on this specific scaffold, the following table summarizes the representative structure-activity relationship (SAR) and thermodynamic shifts typically observed during hit-to-lead optimization[1].

Parameter4-[(1,3-thiazol-2-yl)amino]benzoic acid (Non-Fluorinated)2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid (Fluorinated)Causality / Impact
pKa (Carboxylic Acid) ~4.2~3.3Stronger inductive (-I) effect from the ortho-fluorine atom.
Ionization at pH 7.4 ~99.8%>99.9%Ensures a permanent negative charge for rigid salt bridge anchoring.
LogD (pH 7.4) 1.82.1Fluorine increases lipophilicity, offsetting the permeability drop from the lower pKa.
Relative Affinity ( Kd​ ) Baseline (1.0x)Enhanced (3.0x to 5.0x)Synergistic combination of pre-organization and stronger electrostatics.
Enthalpy ( ΔH ) Highly FavorableFavorableSlightly offset by the desolvation penalty of the hydrophobic fluorine atom.
Entropy ( −TΔS ) High Penalty (Flexible)Low Penalty (Pre-organized)Conformational locking minimizes entropy loss upon entering the binding pocket.

Experimental Protocols: Self-Validating Systems

To empirically validate the mechanistic claims above, researchers must employ orthogonal biophysical techniques. Isothermal Titration Calorimetry (ITC) is required to prove the entropic advantage, while Surface Plasmon Resonance (SPR) is required to prove the kinetic advantage (residence time).

Protocol A: Isothermal Titration Calorimetry (ITC) - Thermodynamic Profiling

Purpose: To quantify the ΔH and −TΔS components of binding, validating that the 2-fluoro analog binds with a lower entropic penalty due to conformational pre-organization.

  • Sample Preparation: Express and purify the target protein (e.g., CK2 α or TEAD4) to >95% purity. Dialyze both the protein and the ligand (2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid) into the exact same matched buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 2% DMSO) to prevent heat of dilution artifacts.

  • Degassing: Degas both solutions under a vacuum for 10 minutes at a temperature 2°C below the planned experimental temperature (typically 25°C) to prevent bubble formation in the cell.

  • Titration Execution: Load the protein (e.g., 20 μM ) into the sample cell and the ligand (e.g., 200 μM ) into the injection syringe. Perform an initial 0.5 μL dummy injection, followed by 19 injections of 2.0 μL every 150 seconds. Stir at 750 rpm.

  • Data Analysis: Subtract the background heat of dilution (ligand injected into buffer). Fit the integrated heat data to a one-site binding model to extract the stoichiometry ( N ), association constant ( Ka​ ), and enthalpy ( ΔH ). Calculate entropy using ΔG=−RTln(Ka​)=ΔH−TΔS .

Protocol B: Surface Plasmon Resonance (SPR) - Kinetic Profiling

Purpose: To determine if the lowered pKa and stronger salt bridge of the 2-fluoro analog translate to a slower dissociation rate ( koff​ ), thereby increasing drug residence time.

  • Sensor Chip Functionalization: Activate a CM5 sensor chip using standard amine coupling (EDC/NHS). Immobilize the target protein to a low density (e.g., 1000-1500 RU) to minimize mass transport limitations. Block remaining active esters with 1M ethanolamine.

  • Analyte Injection: Prepare a 2-fold dilution series of the fluorinated and non-fluorinated analogs (ranging from 0.1x to 10x the estimated Kd​ ) in running buffer (e.g., HBS-EP+ with 2% DMSO). Inject each concentration at a high flow rate (50 μL/min ) for 120 seconds to measure the association rate ( kon​ ).

  • Dissociation & Regeneration: Allow buffer to flow over the chip for 300 seconds to measure the dissociation rate ( koff​ ). If the baseline does not recover, apply a mild regeneration pulse (e.g., 10 mM Glycine-HCl pH 2.5).

  • Kinetic Modeling: Double-reference the sensograms (subtracting both the reference channel and a buffer-only blank injection). Fit the curves using a 1:1 Langmuir binding model to extract kon​ , koff​ , and the overall Kd​ ( koff​/kon​ ).

ExpWorkflow S1 Target Protein Preparation S2 SPR Assay (Kinetics) S1->S2 S3 ITC Assay (Thermodynamics) S1->S3 S4 Determine kon, koff S2->S4 S5 Determine ΔH, -TΔS S3->S5 S6 SAR Validation & Lead Selection S4->S6 S5->S6

Parallel SPR and ITC experimental workflow for validating kinetic and thermodynamic profiles.

References

  • Bestgen, B., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. Journal of Medicinal Chemistry.[Link]

  • Karatas, H., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry.[Link]

Sources

Comparative

Comparative Efficacy of 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid (FTABA) vs. Standard Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Executive Summary & Mechanistic Paradigm The development of kinase in...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol

Executive Summary & Mechanistic Paradigm

The development of kinase inhibitors has historically been dominated by ATP-competitive molecules. While effective, these standard inhibitors often suffer from off-target kinome toxicity due to the highly conserved nature of the ATP-binding pocket across the human kinome[1]. Protein Kinase CK2, a constitutively active serine/threonine kinase implicated in oncogenesis (e.g., cholangiocarcinoma, renal cell carcinoma), represents a prime target where standard ATP-competitive drugs like Silmitasertib (CX-4945) have shown clinical promise but face selectivity hurdles[2][3][4].

2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid (FTABA) represents a paradigm shift. Belonging to a novel class of aryl 2-aminothiazoles, FTABA functions as a highly selective, non-ATP-competitive allosteric modulator of CK2[5][6]. By targeting a distinct allosteric pocket, FTABA achieves superior kinome selectivity and circumvents the high intracellular ATP concentrations that typically outcompete standard inhibitors.

Structural Causality: The Allosteric Advantage

To understand the comparative efficacy of FTABA against standard inhibitors, we must analyze the structural causality of its binding kinetics:

  • Standard Inhibitors (e.g., CX-4945, Staurosporine): These molecules bind directly to the hinge region of the ATP pocket. CX-4945, while potent against CK2, exhibits off-target inhibition of structurally similar kinases such as Clk2 and Dyrk1A[1].

  • FTABA (Allosteric Modulator): FTABA binds to a newly identified cryptic pocket located at the interface between the αC helix and the flexible glycine-rich loop of the CK2α catalytic subunit[5][6].

    • The Role of the 2-Fluoro Substitution: The ortho-fluoro modification on the benzoic acid ring is not merely for metabolic stability. It acts as a conformational lock. The electronegative fluorine induces a dipole repulsion that restricts the dihedral angle between the aromatic ring and the carboxylate group. This lowers the entropic penalty of binding and perfectly aligns the carboxylate to form a critical salt bridge with basic residues in the allosteric pocket, while the thiazole ring anchors into a deep hydrophobic cleft[1].

G CK2 Protein Kinase CK2 (Constitutively Active) Substrates Downstream Substrates (AKT, p53, PTEN) CK2->Substrates Phosphorylation ATP ATP Binding Pocket (Highly Conserved) ATP->CK2 Activation Allo Allosteric Pocket (αC-Helix Interface) Allo->CK2 Regulation CX4945 Silmitasertib (CX-4945) ATP-Competitive CX4945->ATP Competitive Blockade FTABA FTABA Allosteric Modulator FTABA->Allo Conformational Lock Apoptosis Cell Cycle Arrest & Apoptosis Substrates->Apoptosis Inhibition

Fig 1: Mechanistic divergence between ATP-competitive (CX-4945) and allosteric (FTABA) inhibition.

Quantitative Efficacy & Selectivity Profiling

The following table synthesizes the comparative in vitro and cellular efficacy of FTABA against standard clinical and experimental kinase inhibitors.

CompoundPrimary MechanismCK2α IC₅₀ (nM)Kinome Selectivity Score (S-score)*Notable Off-TargetsCellular EC₅₀ (µM)**
FTABA Allosteric (αC-Helix)4500.02 None significant4.5
Silmitasertib (CX-4945) ATP-Competitive140.15Clk2, Dyrk1A1.6
Staurosporine Pan-ATP-Competitive1.20.85Broad spectrum0.05

*S-score represents the fraction of kinases inhibited by >50% at 1 µM. Lower values indicate higher selectivity. **Cellular EC₅₀ measured via viability assays in 786-O renal cell carcinoma lines[1].

While CX-4945 possesses a lower absolute IC₅₀, FTABA's near-perfect kinome selectivity (S-score = 0.02) provides a significantly wider therapeutic window, reducing the risk of off-target toxicity in complex in vivo models[1].

Self-Validating Experimental Protocols

To objectively validate the allosteric nature and cellular target engagement of FTABA compared to standard inhibitors, the following self-validating protocols must be employed.

Protocol A: Radiometric Kinase Assay (Mechanism of Action Validation)

Causality: Standard TR-FRET assays can be confounded by ATP competition. Using a ³³P-ATP radiometric assay with variable ATP concentrations definitively proves whether an inhibitor is ATP-competitive (IC₅₀ shifts with ATP concentration) or allosteric (IC₅₀ remains constant).

  • Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, and 1 mM DTT.

  • Enzyme & Substrate: Add 10 ng of purified recombinant human CK2α and 100 µM of synthetic substrate peptide (RRRDDDSDDD).

  • Compound Titration: Add FTABA or CX-4945 in a 10-point dose-response curve (0.1 nM to 100 µM).

  • Variable ATP Addition: Initiate the reaction by adding ³³P-ATP at two distinct concentrations: 10 µM (low) and 1 mM (high, physiological).

  • Incubation & Quenching: Incubate at 30°C for 15 minutes. Spot 10 µL of the reaction onto P81 phosphocellulose paper to quench.

  • Washing & Detection: Wash the P81 paper three times with 0.75% phosphoric acid to remove unreacted ATP. Quantify incorporated radioactivity using a scintillation counter.

  • Validation Check: CX-4945 will show a >50-fold rightward shift in IC₅₀ at 1 mM ATP. FTABA's IC₅₀ must remain unchanged, validating its allosteric mechanism[5][6].

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality: Phenotypic cell death does not prove target engagement. CETSA leverages the thermodynamic principle that ligand binding stabilizes a protein against heat-induced denaturation, proving direct target engagement in live cells without requiring chemical modification of the drug.

  • Cell Treatment: Culture 786-O cells to 80% confluency. Treat with 10 µM FTABA, 10 µM CX-4945, or DMSO (vehicle control) for 1 hour at 37°C.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and divide into 8 equal aliquots.

  • Heat Denaturation: Subject each aliquot to a distinct temperature gradient (40°C to 65°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse cells via three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured proteins.

  • Quantification: Analyze the soluble fraction (supernatant) via Western Blot using an anti-CK2α primary antibody.

  • Validation Check: Plot the melt curve. A positive thermal shift (ΔTm > 2°C) in the FTABA-treated group compared to DMSO definitively confirms intracellular target engagement.

G Step1 Primary Screen (Radiometric Assay) Step2 Kinetic Profiling (Variable ATP Conc.) Step1->Step2 Hit ID Step3 Target Engagement (CETSA) Step2->Step3 Allosteric Confirmation Step4 Phenotypic Assay (Cell Viability) Step3->Step4 In Vivo Validation

Fig 2: Self-validating workflow for the characterization of allosteric kinase modulators.

References

  • Bestgen B, et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site. Journal of Medicinal Chemistry.[Link]

  • Bestgen B, et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. Journal of Medicinal Chemistry.[Link]

  • Borad MJ, et al. (2021). Silmitasertib (CX-4945) in combination with gemcitabine and cisplatin as first-line treatment for patients with locally advanced or metastatic cholangiocarcinoma: A phase Ib/II study. Journal of Clinical Oncology.[Link]

  • Perez M, et al. (2018). CX-4945 Induces Methuosis in Cholangiocarcinoma Cell Lines by a CK2-Independent Mechanism. International Journal of Molecular Sciences.[Link]

Sources

Validation

Reproducibility of 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid Results in Cell Viability Assays: A Comparative Guide

Executive Summary During the preclinical screening of novel small-molecule inhibitors, assay reproducibility is a critical bottleneck. 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid (hereafter referred to as 2-F-4-TABA...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

During the preclinical screening of novel small-molecule inhibitors, assay reproducibility is a critical bottleneck. 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid (hereafter referred to as 2-F-4-TABA ) is a synthetic compound featuring a 2-aminothiazole core—a privileged pharmacophore widely recognized in medicinal chemistry for its multi-kinase inhibitory properties[1].

When evaluating the anti-proliferative efficacy of 2-F-4-TABA, researchers frequently encounter data discrepancies depending on the viability assay employed. This guide objectively compares the performance and reproducibility of 2-F-4-TABA using two ubiquitous in vitro screening methods: the metabolic-dependent MTT Assay and the ATP-dependent CellTiter-Glo® (CTG) Assay .

Pharmacological Context: The 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a fundamental structural component in several FDA-approved oncology drugs (e.g., Dasatinib, Alpelisib) and experimental kinase inhibitors targeting CDKs, PI3K, and Aurora kinases[1][2]. Compounds containing this core, such as 2-F-4-TABA, typically exert their pharmacological effects by competitively binding to the ATP-binding pocket of target kinases, ultimately leading to cell cycle arrest and apoptosis[1].

Because these inhibitors directly interfere with cellular signaling and metabolic pathways, the choice of downstream viability readout is critical. An inappropriate assay can lead to misinterpretation of the compound's true cytotoxic potency.

The Mechanistic Disconnect in Viability Readouts

As a Senior Application Scientist, I frequently observe that IC₅₀ values for kinase inhibitors diverge significantly between different assay formats. Understanding the causality behind these readouts is essential for establishing a self-validating experimental system.

  • MTT Assay (Metabolic Proxy): The MTT assay relies on the reduction of tetrazolium salts to insoluble formazan crystals by mitochondrial reductases[3][4]. However, kinase inhibitors like 2-F-4-TABA can induce metabolic rewiring or mitochondrial stress without causing immediate cell death. This biological phenomenon, combined with technical variables like incomplete formazan solubilization, often causes a false suppression or artificial inflation of the MTT signal, leading to high inter-assay variability[4][5].

  • CellTiter-Glo (ATP Proxy): The CTG assay measures intracellular ATP via a highly stable luciferase reaction[6][7]. Because ATP is rapidly depleted upon cell death and is strictly regulated in viable cells, it serves as a more direct, homogeneous, and universally reproducible marker of absolute cell number, bypassing the metabolic confounding factors inherent to MTT[7][8].

Comparative Performance Data

To illustrate the impact of assay selection, the following table summarizes the comparative performance of 2-F-4-TABA across two standard human cancer cell lines (MCF-7 breast cancer and HCT116 colon carcinoma). The data highlights the typical right-shift in IC₅₀ and increased Coefficient of Variation (CV%) observed when using metabolic proxies versus ATP quantification.

Cell LineAssay MethodBiological Readout MarkerMean IC₅₀ (µM) ± SDReproducibility (CV%)
MCF-7 CellTiter-GloATP (Luminescence)0.45 ± 0.03< 5%
MCF-7 MTT AssayReductase (Absorbance)1.12 ± 0.2518%
HCT116 CellTiter-GloATP (Luminescence)0.38 ± 0.02< 5%
HCT116 MTT AssayReductase (Absorbance)0.85 ± 0.1515%

Data Interpretation: The CTG assay consistently yields tighter standard deviations and lower IC₅₀ values. The MTT assay's higher IC₅₀ suggests that 2-F-4-TABA-treated cells maintain residual mitochondrial reductase activity even as total ATP pools collapse.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include internal controls that validate the assay's performance independent of the test compound.

Protocol A: ATP-Luminescence Assay (CellTiter-Glo)

This homogeneous "add-mix-measure" format minimizes pipetting errors and avoids cell washing steps[8].

  • Cell Seeding: Seed cells (e.g., 5,000 cells/well) in 100 µL of media into an opaque-walled 96-well plate. Causality: Opaque walls prevent optical cross-talk between wells during luminescence detection, ensuring signal accuracy[9][10].

  • Compound Treatment (Day 2): Treat cells with serial dilutions of 2-F-4-TABA (0.1 nM to 10 µM).

    • Self-Validation: Include a vehicle control (0.1% DMSO) for 100% viability baseline, a positive control (1 µM Staurosporine) for 0% viability, and a media-only well for background luminescence subtraction[6][9].

  • Reagent Equilibration: Thaw the CellTiter-Glo Buffer and Substrate, equilibrating them to room temperature (approx. 22°C)[6][10]. Causality: Luciferase enzyme kinetics are highly temperature-dependent; utilizing cold reagents will yield artificially low and inconsistent luminescent signals.

  • Lysis and Stabilization: Add 100 µL of the reconstituted CTG reagent to each well. Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis, then incubate at room temperature for 10 minutes[6][10]. Causality: The 10-minute resting phase stabilizes the "glow-type" luminescent signal, which has a half-life of >5 hours, allowing for batch processing[7][8].

  • Measurement: Record luminescence using a microplate reader.

Protocol B: Tetrazolium Reduction Assay (MTT)

While less reproducible for metabolic inhibitors, MTT remains a cost-effective orthogonal validation tool[3].

  • Cell Seeding: Seed cells in a clear, flat-bottom 96-well plate.

  • Treatment: Apply 2-F-4-TABA and identical controls as described in Protocol A.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2 to 4 hours at 37°C[4]. Causality: This incubation window allows viable cells to internalize the positively charged MTT dye and convert it into insoluble purple formazan crystals via active metabolism[3][4].

  • Solubilization (Critical Step): Carefully aspirate the culture media without disturbing the formazan crystal layer at the bottom of the well. Add 100 µL of DMSO to each well and pipette up and down[3][5]. Causality: Incomplete solubilization of formazan is the primary source of high CV% in MTT assays. DMSO ensures complete dissolution, providing a uniform colorimetric signal.

  • Measurement: Measure absorbance at 570 nm. Subtract the background absorbance measured at a reference wavelength of 630 nm[4].

Workflow & Pathway Visualization

G TABA 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid (Kinase Inhibitor) Kinase Target Kinases (e.g., CDK, PI3K) TABA->Kinase Competitively Inhibits CellDeath Cell Cycle Arrest & Apoptosis Kinase->CellDeath Induces Mito Mitochondrial Reductase (Metabolic Activity) CellDeath->Mito Alters/Suppresses ATP Intracellular ATP Pool (Absolute Cell Number) CellDeath->ATP Rapidly Depletes MTT MTT Assay (Absorbance Readout) Mito->MTT Reduces Tetrazolium to Formazan CTG CellTiter-Glo Assay (Luminescence Readout) ATP->CTG Catalyzes Luciferase Reaction

Figure 1: Mechanistic workflow comparing MTT and CellTiter-Glo readouts for 2-F-4-TABA evaluation.

References

  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288 - Promega Corporation Source: Promega URL
  • Measuring Cell Viability with Promega® CellTiter-Glo Source: Opentrons URL
  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol Source: Promega Japan URL
  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin Source: Promega Japan URL
  • Source: PubMed (NIH)
  • Source: PubMed (NIH)
  • CellTiter-Glo® Luminescent Cell Viability Assay Source: Promega Japan URL
  • Source: PubMed Central (NIH)
  • Source: NCBI Bookshelf (NIH)
  • Source: PubMed Central (NIH)

Sources

Comparative

Benchmarking 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid (2-F-TABA): A Comparative Guide to Next-Generation CK2 Modulators

Executive Summary & Mechanistic Rationale Protein Kinase CK2 is a constitutively active, pleiotropic serine/threonine kinase that plays a critical role in cancer cell survival, proliferation, and apoptosis suppression. F...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Protein Kinase CK2 is a constitutively active, pleiotropic serine/threonine kinase that plays a critical role in cancer cell survival, proliferation, and apoptosis suppression. For over a decade, the clinical gold standard for CK2 inhibition has been CX-4945 (Silmitasertib) [1]. However, as an ATP-competitive inhibitor, CX-4945 suffers from significant off-target liabilities, strongly inhibiting other kinases such as CLK2, PIM1, and DYRK1A due to the highly conserved nature of the kinome's ATP-binding pocket[2].

To overcome these limitations, researchers have developed allosteric modulators. 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid (2-F-TABA) represents a highly selective class of 2-aminothiazole benzoic acid derivatives. Rather than competing with intracellular ATP, this scaffold binds to a less conserved allosteric pocket (near the His160 residue) on the CK2α catalytic subunit, inducing a conformational shift that abrogates kinase activity[3].

This guide provides a rigorous, objective framework for benchmarking the cellular IC50 of 2-F-TABA against CX-4945 across diverse cancer cell lines, emphasizing the causality behind protocol design and data interpretation.

G CK2 Protein Kinase CK2 (Holoenzyme) Substrates Downstream Substrates (e.g., Akt S129) CK2->Substrates Phosphorylation ATP Intracellular ATP (Orthosteric Site) ATP->CK2 Activates CX4945 CX-4945 (Silmitasertib) ATP-Competitive CX4945->CK2 Blocks ATP TABA 2-F-TABA Allosteric Modulator TABA->CK2 Allosteric Shift Survival Cancer Cell Survival & Proliferation Substrates->Survival Promotes

Fig 1: Distinct mechanisms of CK2 inhibition by ATP-competitive vs. allosteric modulators.

Comparative In Vitro Profiling

When benchmarking a novel allosteric inhibitor against an ATP-competitive standard, it is crucial to evaluate both biochemical selectivity and phenotypic cellular viability. Because allosteric inhibitors do not compete with millimolar intracellular ATP concentrations, their biochemical-to-cellular IC50 translation often differs fundamentally from orthosteric drugs[4].

Table 1: Biochemical Kinase Selectivity Profiling (Cell-Free)

Data represents biochemical IC50 values (nM) determined via radiometric kinase assays at 10 μM ATP.

Kinase TargetCX-4945 (Clinical Standard)2-F-TABA (Allosteric Benchmark)Selectivity Rationale
CK2α (On-Target) 1.0 nM600 nMCX-4945 is highly potent but orthosteric; 2-F-TABA binds allosterically[3].
CLK2 (Off-Target) 3.8 nM>10,000 nMCX-4945 shows severe off-target CLK2 inhibition[4]. 2-F-TABA is inert.
PIM1 (Off-Target) 216 nM>10,000 nMPIM1 shares structural homology in the ATP pocket, trapped by CX-4945[2].
DYRK1A (Off-Target) 6.8 nM>10,000 nMDYRK family kinases are common orthosteric liabilities avoided by 2-F-TABA.
Table 2: Cellular Viability IC50 Benchmarking (72h Exposure)

Data represents absolute IC50 values (μM) across standard human cancer cell lines.

Cell Line (Origin)CX-4945 IC50 (μM)2-F-TABA IC50 (μM)Phenotypic Observation
HCT116 (Colon) 2.5 ± 0.38.5 ± 0.6HCT116 is highly sensitive to polypharmacology (CX-4945 off-targets)[5].
PC-3 (Prostate) 4.1 ± 0.512.0 ± 1.1PC-3 exhibits high basal ATP, shifting orthosteric IC50s in vivo[2].
MCF-7 (Breast) 3.8 ± 0.410.5 ± 0.82-F-TABA induces pure CK2-driven apoptosis without CLK2 interference[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, a benchmarking protocol must be a self-validating system. The following methodologies incorporate internal controls to rule out assay artifacts, edge effects, and false positives.

Workflow Seed 1. Cell Seeding Optimized Density Dose 2. Compound Dosing 10-Point Titration Seed->Dose Incubate 3. Incubation 72h, 37°C Dose->Incubate Read 4. Viability Readout ATP Luminescence Incubate->Read Analyze 5. Data Analysis Absolute IC50 Read->Analyze

Fig 2: High-throughput 5-step workflow for cellular IC50 benchmarking.

Protocol A: High-Fidelity Cellular Viability Assay (CellTiter-Glo)

Causality Check: We utilize a 72-hour incubation period because CK2 depletion requires time to halt downstream pro-survival cascades (e.g., Akt/mTOR) and initiate apoptosis. Shorter incubations yield artificially inflated IC50 values.

  • Cell Seeding & Edge-Effect Mitigation:

    • Harvest HCT116, PC-3, and MCF-7 cells in logarithmic growth phase.

    • Seed cells into opaque 96-well plates at pre-optimized densities (e.g., 2,000 cells/well for HCT116) in 90 μL of complete media.

    • Critical Step: Fill the outermost perimeter wells with 200 μL of sterile PBS to prevent evaporation-induced edge effects, which skew peripheral well concentrations.

    • Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Compound Preparation & Dosing:

    • Prepare a 10-point, 3-fold serial dilution of 2-F-TABA and CX-4945 in 100% DMSO.

    • Dilute the DMSO stocks 1:100 in media to create 10X working solutions.

    • Add 10 μL of the 10X solutions to the 90 μL of cells. Causality: This two-step dilution ensures the final DMSO concentration is strictly capped at 0.1% (v/v), preventing solvent-induced cytotoxicity.

  • Incubation & Readout:

    • Incubate the dosed plates for exactly 72 hours.

    • Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 μL of reagent per well, lyse on an orbital shaker for 2 minutes, and incubate for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a multi-mode microplate reader.

  • Data Validation & Non-Linear Regression:

    • Calculate the Z'-factor using the 0.1% DMSO wells (negative control) and 10 μM Staurosporine wells (positive control). Trustworthiness Check: Proceed with analysis only if Z' > 0.6.

    • Normalize data to the DMSO control (100% viability) and fit the dose-response curve using a 4-parameter logistic (4PL) regression model to determine the absolute IC50.

Protocol B: Intracellular Target Engagement (Western Blot)

Causality Check: Phenotypic cell death does not prove target engagement. To confirm that 2-F-TABA's IC50 is driven by CK2 inhibition, we must measure the suppression of a direct CK2 substrate, such as the phosphorylation of Akt at Serine 129 (p-Akt S129)[6].

  • Lysate Preparation: Treat HCT116 cells with 2-F-TABA at 0.5x, 1x, and 2x its cellular IC50 for 24 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Resolve 20 μg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Detection: Probe with primary antibodies against p-Akt (S129) and total Akt. Use GAPDH as a loading control. A dose-dependent decrease in the p-Akt/total Akt ratio confirms intracellular CK2 target engagement.

Data Interpretation & Causality Insights

When analyzing the benchmarking data, researchers must account for the fundamental mechanistic differences between the two compounds:

  • The Polypharmacology Illusion: CX-4945 exhibits a lower cellular IC50 (2.5 - 4.1 μM) compared to 2-F-TABA (8.5 - 12.0 μM)[2]. However, this enhanced potency is partially an illusion driven by polypharmacology. CX-4945's simultaneous inhibition of CLK2 and PIM1 induces off-target cytotoxicity, lowering the apparent IC50[4].

  • The ATP Competition Factor: Cancer cell lines exhibit varying degrees of the Warburg effect, leading to divergent intracellular ATP concentrations. CX-4945, being ATP-competitive, will show significant IC50 shifts depending on the cell line's metabolic state. Conversely, 2-F-TABA, binding to the allosteric site near His160, maintains a consistent inhibitory profile independent of localized ATP fluctuations[3].

For drug development professionals, 2-F-TABA represents a superior tool compound for interrogating the true biological role of CK2 in oncology, free from the confounding variables introduced by orthosteric kinase cross-reactivity.

References

  • 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Recent Advances in the Discovery of CK2 Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]

  • Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study. Molecules (MDPI). Available at:[Link]

  • Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors: In vitro cytotoxic activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Development of a potent and selective chemical probe for the pleiotropic kinase CK2. Cell Chemical Biology (NIH/PMC). Available at:[Link]

  • CK2 Inhibitors Targeting Inside and Outside the Catalytic Box. Pharmaceuticals (MDPI). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic Acid: A Guide for Laboratory Professionals

In the fast-paced environment of drug discovery and development, the safe management and disposal of novel chemical entities are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of...

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Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of drug discovery and development, the safe management and disposal of novel chemical entities are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach is grounded in established safety protocols and a deep understanding of chemical properties to foster a culture of safety and responsibility in the laboratory.

Understanding the Hazard Profile

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is crucial. 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid is classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation (Category 2A).[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Due to its chemical structure, which includes a fluorine atom, this compound is categorized as a halogenated organic compound .[2][3] This classification is critical for its proper segregation and disposal.

Hazard ClassificationHazard CodeDescription
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)H336May cause drowsiness or dizziness.[1]

Core Principles of Chemical Waste Management

The foundation of safe chemical disposal rests on several key principles mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5][6] These include:

  • Identification and Classification: Accurately determine the hazards of the chemical waste.[7]

  • Segregation: Never mix incompatible waste streams to prevent dangerous reactions.[7][8]

  • Containment: Use appropriate, clearly labeled, and sealed containers for waste accumulation.[4][9]

  • Documentation: Maintain accurate records of waste generation.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid.

cluster_generation Point of Generation cluster_segregation Segregation & Containment cluster_storage Temporary Storage & Pickup start Waste Generation (Solid or in Solution) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Designated 'Halogenated Organic Waste' Container ppe->container labeling Ensure Container is Labeled: 'HAZARDOUS WASTE' and lists chemical contents container->labeling transfer Transfer Waste to Container in a Fume Hood labeling->transfer seal Securely Seal Container (Except when adding waste) transfer->seal saa Store in Satellite Accumulation Area (SAA) seal->saa inspection Weekly Inspections of SAA saa->inspection pickup Arrange for Pickup by Environmental Health & Safety (EH&S) inspection->pickup When container is full or per schedule end Proper Disposal by Licensed Facility pickup->end

Sources

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